2-[2-(Dimethylamino)ethoxy]benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMYSXRSVLFCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424717 | |
| Record name | 2-[2-(Dimethylamino)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15182-06-6 | |
| Record name | 2-[2-(Dimethylamino)ethoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 2-[2-(Dimethylamino)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-[2-(Dimethylamino)ethoxy]benzaldehyde. The document details its chemical identifiers, computed physicochemical properties, and a putative synthesis protocol. Furthermore, it outlines standardized experimental methodologies for its spectroscopic characterization. While direct biological data for this specific compound is limited, this guide explores a potential mechanism of action in the context of neuroinflammation and Alzheimer's disease, based on the known activities of structurally related benzaldehyde derivatives. This is supported by a proposed signaling pathway diagram. All quantitative data are summarized in structured tables, and experimental workflows are accompanied by detailed protocols and visualizations to facilitate understanding and further research.
Chemical and Physical Properties
This compound is an aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Below is a summary of its key identifiers and computed physicochemical properties.
Identifiers and Molecular Details
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 15182-06-6 | PubChem[1] |
| Molecular Formula | C₁₁H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 193.24 g/mol | PubChem[1] |
| Canonical SMILES | CN(C)CCOC1=CC=CC=C1C=O | PubChem[1] |
| InChI Key | TWMYSXRSVLFCGX-UHFFFAOYSA-N | PubChem[1] |
Computed Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound. It is important to note that these are predicted values and experimental verification is recommended.
| Property | Value | Source |
| XLogP3 | 1.7 | PubChem[1] |
| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Exact Mass | 193.110278721 | PubChem[1] |
| Monoisotopic Mass | 193.110278721 | PubChem[1] |
Synthesis and Experimental Protocols
Putative Synthesis of this compound
This protocol describes the synthesis of this compound from 2-hydroxybenzaldehyde and 2-(dimethylamino)ethyl chloride.
Reaction Scheme:
Experimental Protocol:
-
To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Spectroscopic Characterization Protocols
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width from 0 to 12 ppm. The number of scans should be adjusted to obtain an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A spectral width of 0 to 220 ppm is typically used. Proton decoupling should be employed to simplify the spectrum. Chemical shifts are referenced to the solvent peak.
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two NaCl or KBr plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples by placing a small amount directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not currently available. However, research on structurally similar benzaldehyde derivatives suggests potential roles in modulating inflammatory responses and pathways implicated in neurodegenerative diseases like Alzheimer's disease.[2][3][4]
Putative Mechanism of Action in Neuroinflammation
Benzaldehyde derivatives have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] In the context of neuroinflammation, microglial cells are activated by stimuli like lipopolysaccharide (LPS), leading to the activation of the MAPK cascade (including ERK, JNK, and p38) and subsequent production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and cytokines (e.g., TNF-α, IL-6).[5][6] It is hypothesized that this compound may inhibit the phosphorylation of key kinases in the MAPK pathway, thereby downregulating the expression of iNOS and COX-2 and reducing the production of inflammatory mediators.
Proposed Role in Alzheimer's Disease
A hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Benzaldehyde derivatives have been investigated as potential therapeutic agents for Alzheimer's disease.[2][3][4] Some derivatives act as cholinesterase inhibitors, preventing the breakdown of the neurotransmitter acetylcholine.[3][4] Furthermore, some benzaldehydes have been shown to interfere with tau pathology by inhibiting kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β), which are involved in the hyperphosphorylation of tau.[2] Additionally, by mitigating neuroinflammation and oxidative stress, these compounds may protect neurons from Aβ-induced toxicity.[2]
Proposed Signaling Pathway
The following diagram illustrates the putative signaling pathway through which this compound may exert its neuroprotective and anti-inflammatory effects. This is a hypothetical pathway based on the activities of related benzaldehyde compounds.
Conclusion
This compound is a compound with potential for further investigation in the fields of synthetic and medicinal chemistry. This guide provides a foundational understanding of its chemical and physical properties, a plausible synthetic route, and standardized analytical protocols. While its biological functions are yet to be directly elucidated, the activities of related benzaldehyde derivatives suggest a promising role in the modulation of neuroinflammatory and neurodegenerative processes. The proposed mechanisms and signaling pathways presented herein offer a framework for future research to validate these hypotheses and explore the therapeutic potential of this compound.
References
- 1. This compound | C11H15NO2 | CID 6504241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03224H [pubs.rsc.org]
- 4. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde, a valuable chemical intermediate. While specific experimental data for this isomer is not extensively detailed in published literature, this document outlines a robust synthesis pathway based on the well-established Williamson ether synthesis, with a detailed experimental protocol adapted from the synthesis of its positional isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde. This guide includes a logical synthesis scheme, a detailed experimental protocol, and data presentation structures to aid researchers in the practical application of this synthesis.
Synthesis Pathway: The Williamson Ether Synthesis
The most direct and widely employed method for the preparation of this compound is the Williamson ether synthesis. This versatile reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific synthesis, the hydroxyl group of 2-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of 2-(dimethylamino)ethyl chloride, leading to the formation of the desired ether product and an inorganic salt as a byproduct.
The overall reaction is as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from the well-documented synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde and is expected to be effective for the synthesis of the 2-isomer.[1] Researchers should optimize the conditions as needed for their specific setup.
2.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Hydroxybenzaldehyde | 90-02-8 | C₇H₆O₂ | 122.12 |
| 2-(Dimethylamino)ethyl chloride hydrochloride | 4584-46-7 | C₄H₁₁Cl₂N | 144.04 |
| Potassium Carbonate (anhydrous) | 584-08-7 | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | C₃H₇NO | 73.09 |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 |
| Chloroform | 67-66-3 | CHCl₃ | 119.38 |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |
2.2. Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred suspension, add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) and triethylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing water.
-
Extraction: Extract the aqueous layer with chloroform or ethyl acetate.
-
Acid-Base Extraction: Wash the organic layer with a dilute solution of hydrochloric acid. The product will move to the aqueous layer. Separate the aqueous layer and basify it with a sodium hydroxide solution until it is strongly alkaline.
-
Final Extraction and Drying: Extract the basic aqueous layer with chloroform or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following tables provide a structure for presenting the quantitative data related to the synthesis of this compound. Note: As specific experimental data for the 2-isomer was not found in the search results, these tables are provided as a template for researchers to populate with their own findings.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Time (h) | e.g., 4-6 |
| Reaction Temperature (°C) | e.g., 80-90 |
| Yield (%) | To be determined |
| Appearance | To be determined |
| Boiling Point (°C) | To be determined |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Expected chemical shifts (ppm) and multiplicities for aromatic, aldehydic, and ethoxy protons. |
| ¹³C NMR | Expected chemical shifts (ppm) for aromatic, carbonyl, and ethoxy carbons. |
| IR (cm⁻¹) | Expected characteristic peaks for C=O (aldehyde), C-O-C (ether), and aromatic C-H stretches. |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ and major fragmentation patterns. |
Safety Considerations
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
2-Hydroxybenzaldehyde is an irritant.
-
2-(Dimethylamino)ethyl chloride hydrochloride is corrosive and toxic.
-
DMF is a skin and respiratory irritant.
-
Triethylamine is flammable and corrosive.
-
Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.
References
Molecular structure and weight of 2-[2-(Dimethylamino)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic pathway of 2-[2-(Dimethylamino)ethoxy]benzaldehyde. While this compound is primarily recognized as a chemical intermediate, this document consolidates available data to support its use in research and development. This guide includes a summary of its chemical properties, a detailed, albeit adapted, experimental protocol for its synthesis, and predicted spectroscopic data to aid in its characterization. Due to the limited availability of direct experimental data for the 2-isomer, information from its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde, and general principles of organic chemistry are utilized to provide a thorough profile.
Molecular Structure and Physicochemical Properties
This compound, with the CAS number 22954-29-8, is an aromatic aldehyde. Its structure features a benzaldehyde core substituted at the ortho position with a 2-(dimethylamino)ethoxy group. The molecular formula is C₁₁H₁₅NO₂.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₂ | [1] |
| Molecular Weight | 193.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 22954-29-8 | [2] |
| Canonical SMILES | CN(C)CCOC1=CC=CC=C1C=O | [1] |
| InChI | InChI=1S/C11H15NO2/c1-12(2)7-8-14-11-6-4-3-5-10(11)9-13/h3-6,9H,7-8H2,1-2H3 | [1] |
| InChIKey | TWMYSXRSVLFCGX-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 29.5 Ų | [1] |
| XLogP3 | 1.7 | [1] |
Synthesis of this compound
Logical Relationship of Reactants
Caption: Reactants leading to the formation of the target molecule.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
2-Chloro-N,N-dimethylethanamine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Chloroform (CHCl₃)
-
2 M Sulfuric acid (H₂SO₄)
-
20% Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine salicylaldehyde, anhydrous potassium carbonate, and anhydrous DMF.
-
Addition of Reagents: To the stirred mixture, add 2-chloro-N,N-dimethylethanamine hydrochloride followed by triethylamine.
-
Reaction: Heat the mixture to 80°C and maintain this temperature with stirring for approximately 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous phase with chloroform.
-
Wash the combined organic layers with 2 M sulfuric acid.
-
Treat the acidic aqueous layer with a 20% sodium hydroxide solution under an ice bath until it is strongly basic.
-
Extract the basified aqueous layer with ethyl acetate.
-
-
Purification:
-
Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification.
Spectroscopic Data (Predicted)
Direct experimental spectroscopic data for this compound is not widely published. The following tables provide predicted ¹H NMR and ¹³C NMR chemical shifts and expected IR absorption frequencies based on the known effects of the functional groups present in the molecule.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.3 | s | 1H | Aldehyde (-CHO) |
| ~7.8 | dd | 1H | Aromatic (ortho to -CHO) |
| ~7.5 | t | 1H | Aromatic (para to -CHO) |
| ~7.0-7.2 | m | 2H | Aromatic (ortho and para to -OEt) |
| ~4.2 | t | 2H | -O-CH₂- |
| ~2.8 | t | 2H | -CH₂-N- |
| ~2.3 | s | 6H | -N(CH₃)₂ |
Note: Predicted shifts are relative to TMS in CDCl₃. Actual values may vary.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde C=O |
| ~160 | Aromatic C-O |
| ~135 | Aromatic C-CHO |
| ~120-134 | Aromatic C-H |
| ~112 | Aromatic C-H |
| ~67 | -O-CH₂- |
| ~58 | -CH₂-N- |
| ~45 | -N(CH₃)₂ |
Note: Predicted shifts are relative to TMS in CDCl₃. Actual values may vary.
Expected Infrared (IR) Absorption Frequencies
| Frequency (cm⁻¹) | Functional Group | Description |
| ~2820 and ~2720 | C-H stretch | Aldehyde |
| ~1700 | C=O stretch | Aromatic aldehyde |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1120 | C-O stretch | Alkyl ether |
| ~2950-2850 | C-H stretch | Aliphatic |
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or associated signaling pathways for this compound. Its structural isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde, is noted as an impurity of cyclosporin, a known immunosuppressant.[] Additionally, derivatives of the 4-isomer have been investigated for their antiamoebic properties. However, these findings cannot be directly extrapolated to the 2-isomer. Benzaldehyde derivatives, in general, are a broad class of compounds with diverse biological activities, but specific data for the title compound is lacking.
Conclusion
This technical guide has consolidated the available information on this compound, providing a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. The inclusion of predicted spectroscopic data serves as a valuable resource for its characterization. While there is a notable absence of direct experimental protocols and biological activity data for this specific isomer, this guide provides a solid foundation for researchers and scientists working with this compound, highlighting areas where further investigation is warranted.
References
- 1. This compound | C11H15NO2 | CID 6504241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
The Cornerstone of Modern Medicine: An In-depth Technical Guide to the Core Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the identification and utilization of key molecular building blocks are fundamental to the design of novel therapeutics. These foundational scaffolds and functional moieties serve as the starting points and critical components for constructing molecules with desired pharmacological properties. This technical guide provides an in-depth exploration of the core building blocks in medicinal chemistry, including privileged scaffolds, common functional groups, and the strategic application of bioisosterism.
Privileged Scaffolds: Nature's Blueprint for Drug Design
Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] These structures are frequently found in both natural products and synthetic drugs, highlighting their evolutionary optimization for biological recognition. Their inherent drug-like properties make them invaluable starting points for the development of new therapeutic agents.
A prime example of a privileged scaffold is the benzodiazepine core. First discovered by Leo Sternbach, this seven-membered heterocyclic ring system is a cornerstone in the development of anxiolytics, sedatives, and anticonvulsants.[2] Its unique three-dimensional shape allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile to target various receptors, most notably the GABA-A receptor.[1]
Another prominent privileged scaffold is the indole ring. This bicyclic aromatic heterocycle is a key component of the neurotransmitter serotonin and is found in a vast number of approved drugs and clinical candidates.[3] Its ability to participate in hydrogen bonding and π-π stacking interactions makes it a versatile scaffold for targeting a wide range of receptors and enzymes, particularly within the central nervous system.[3][4]
The strategic use of privileged scaffolds in drug discovery can significantly increase the efficiency of identifying lead compounds with favorable pharmacokinetic and pharmacodynamic profiles.
| Privileged Scaffold | Therapeutic Area(s) | Example Drug(s) |
| Benzodiazepine | Anxiolytic, Sedative, Anticonvulsant | Diazepam, Alprazolam |
| Indole | Antidepressant, Antipsychotic, Antimigraine | Sumatriptan, Ondansetron |
| Benzopyrone | Anticoagulant, Psoriasis Treatment, Asthma | Warfarin, Methoxsalen, Cromoglicic acid[5] |
| Diaryl Ether | Anticancer, Antiviral | Combretastatin A-4, Nevirapine[6] |
| Piperidine/Piperazine | Various CNS disorders | Many FDA-approved drugs |
Common Functional Groups: The Determinants of Molecular Behavior
Functional groups are specific groups of atoms within a molecule that are responsible for its characteristic chemical reactions and physical properties. In medicinal chemistry, the strategic incorporation of functional groups is crucial for modulating a compound's solubility, lipophilicity, metabolic stability, and target-binding affinity.
A statistical analysis of FDA-approved drugs reveals a recurring pattern of certain functional groups, highlighting their importance in achieving desirable drug-like properties.
| Functional Group | Percentage in all FDA-approved drugs | Role in Medicinal Chemistry |
| Hydroxyl (-OH) | 33.3%[7] | Increases hydrophilicity, acts as hydrogen bond donor/acceptor. |
| Carboxylic Acid (-COOH) | 14.9%[7] | Introduces acidity, forms salt bridges, enhances solubility. |
| Ester (-COOR) | 20.7%[7] | Can act as a prodrug, influences lipophilicity and metabolism. |
| Amine (-NH2, -NHR, -NR2) | High prevalence | Introduces basicity, forms hydrogen bonds, key for many receptor interactions. |
| Fluorine (-F) | High prevalence in CNS drugs | Can block metabolic sites, increase binding affinity, and modulate pKa. |
Bioisosterism: The Art of Molecular Mimicry
Bioisosterism is a powerful strategy in drug design that involves the replacement of a functional group or atom with another that has similar physicochemical or biological properties.[7] This approach allows for the fine-tuning of a molecule's properties to improve its efficacy, reduce toxicity, or alter its pharmacokinetic profile without drastically changing its core structure.[8]
Bioisosteres are broadly classified into two categories: classical and non-classical.
-
Classical Bioisosteres: These are atoms or groups that have the same number of valence electrons and similar steric and electronic configurations.[7]
-
Non-Classical Bioisosteres: These are structurally distinct groups that produce a similar biological effect due to mimicry of key steric or electronic features.[7]
The application of bioisosterism is a cornerstone of lead optimization, enabling medicinal chemists to overcome challenges such as poor metabolic stability or off-target effects.
| Bioisosteric Pair | Type | Rationale for Replacement | Example Application |
| -H vs. -F | Classical | Similar size, fluorine can block metabolism and increase binding affinity.[8] | Introduction of fluorine to improve metabolic stability. |
| -OH vs. -NH2 | Classical | Similar size and hydrogen bonding capabilities. | Modulating basicity and receptor interactions. |
| Carboxylic Acid vs. Tetrazole | Non-Classical | Tetrazole mimics the acidic and planar properties of a carboxylic acid with improved metabolic stability and oral bioavailability.[7] | Replacement of carboxylic acid in angiotensin II receptor blockers. |
| Phenyl vs. Thiophene | Non-Classical | Thiophene can mimic the aromaticity of a phenyl ring while altering electronic distribution and metabolic profile.[7] | Used to modify CNS penetration and metabolic fate. |
Experimental Protocols
Synthesis of a 1,5-Benzodiazepine Derivative
This protocol describes a simple and versatile method for the synthesis of 1,5-benzodiazepines via the condensation of o-phenylenediamines (OPDA) and ketones.
Materials:
-
o-phenylenediamine (OPDA)
-
Ketone (e.g., acetone)
-
H-MCM-22 catalyst
-
Acetonitrile (solvent)
-
Ethyl acetate
-
Hexane
-
Thin Layer Chromatography (TLC) plate
Procedure:
-
A mixture of OPDA (1 mmol), ketone (2.5 mmol), and H-MCM-22 (100 mg) is stirred in acetonitrile (4 mL) at room temperature.
-
The reaction progress is monitored by TLC until the starting material (OPDA) is consumed. A mobile phase of 10% ethyl acetate in hexane is used.
-
Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired 1,5-benzodiazepine derivative.
Fluorescence-Based Kinase Inhibition Assay
This protocol outlines a general procedure for a fluorescence-based assay to determine the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Protein kinase of interest
-
Fluorescent peptide substrate
-
ATP
-
Test compound (inhibitor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the assay buffer, the protein kinase, and the test compound (or DMSO for control).
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of the fluorescent peptide substrate and ATP.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore. The rate of fluorescence increase is proportional to the kinase activity.
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. excelra.com [excelra.com]
- 2. mdpi.com [mdpi.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. scribd.com [scribd.com]
- 5. snscourseware.org [snscourseware.org]
- 6. Bioisostere - Wikipedia [en.wikipedia.org]
- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Solubility Profile of 2-[2-(Dimethylamino)ethoxy]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for understanding and determining the solubility of 2-[2-(Dimethylamino)ethoxy]benzaldehyde in common laboratory solvents. While a comprehensive search of current literature and chemical databases did not yield specific quantitative solubility data for this compound, this document outlines standardized experimental protocols that can be employed to generate such data. The methodologies described herein are fundamental to chemical and pharmaceutical research, enabling informed decisions in process development, formulation, and analytical method design.
Experimental Protocol: Equilibrium Solubility Determination
The equilibrium solubility method is a robust technique to determine the concentration of a solute in a saturated solution at a specific temperature. This protocol outlines the steps for determining the solubility of this compound.
Materials:
-
This compound (solid)
-
A selection of common solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Add a known volume of the selected solvent to a series of vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is necessary to confirm saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. Continuous agitation is crucial.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
Experimental Workflow
The following diagram illustrates the logical workflow for the determination of solubility.
Caption: Workflow for Experimental Solubility Determination.
Qualitative Solubility Testing
For a rapid assessment, a qualitative approach can be employed.[1][2][3] This involves observing the dissolution of a small, pre-weighed amount of the compound in a specific volume of solvent.
Procedure:
-
Add a small, known amount (e.g., 10 mg) of this compound to a test tube.
-
Add the solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking.
-
Observe the mixture for dissolution.
-
The solubility can be classified based on the amount of solvent required to dissolve the solute (e.g., "very soluble," "soluble," "sparingly soluble," "insoluble").
Factors Influencing Solubility
The solubility of this compound will be governed by its molecular structure, which includes a benzaldehyde group, an ether linkage, and a dimethylamino group. The principle of "like dissolves like" is a useful guideline.[1]
-
Polar Solvents (e.g., water, ethanol, methanol): The presence of the ether and dimethylamino groups, which can act as hydrogen bond acceptors, may impart some solubility in polar protic solvents. The tertiary amine can also be protonated in acidic aqueous solutions, which would significantly increase its water solubility.
-
Nonpolar Solvents (e.g., hexane, toluene): The aromatic ring and the ethyl chain contribute to the nonpolar character of the molecule, suggesting potential solubility in nonpolar solvents.
-
Intermediate Polarity Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents are often good candidates for dissolving compounds with both polar and nonpolar features.
Data Presentation
As quantitative solubility data for this compound is generated through the experimental protocols described above, it should be meticulously recorded in a structured format for clarity and comparative analysis. An example table is provided below.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Water | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Ethanol | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Methanol | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Isopropanol | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Acetone | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Toluene | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
| Hexane | 25 | Data to be determined | Data to be determined | Equilibrium Solubility |
This guide provides the necessary framework for researchers to systematically determine and report the solubility of this compound. The generation of such data is a critical step in advancing the scientific understanding and potential applications of this compound.
References
The Genesis of Aromatic Aldehydes: An In-depth Technical Guide to the Discovery and History of Benzaldehyde Derivatives
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of benzaldehyde and its key derivatives. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the foundational moments in aromatic chemistry, from initial isolations to the development of seminal synthetic methodologies. This document summarizes key quantitative data, provides detailed experimental protocols for pivotal reactions, and visualizes complex biological pathways to serve as a vital resource for professionals in the field.
The Dawn of Aromatic Chemistry: Benzaldehyde
Benzaldehyde, the simplest of the aromatic aldehydes, was first isolated in 1803 by the French pharmacist Martrès from the oil of bitter almonds. However, it was the pioneering work of Friedrich Wöhler and Justus von Liebig in 1832 that truly marked the beginning of its scientific journey. They were the first to synthesize benzaldehyde and, through their investigations, laid the groundwork for the theory of radicals in organic chemistry.
Historical Synthesis: The Cannizzaro Reaction
One of the earliest reactions involving benzaldehyde was the Cannizzaro reaction, discovered in 1853 by Stanislao Cannizzaro. This disproportionation reaction of an aldehyde in the presence of a strong base to produce a primary alcohol and a carboxylic acid was a pivotal step in understanding the reactivity of aldehydes.
Naturally Inspired Synthesis: Key Benzaldehyde Derivatives
The study of natural products has been a significant driver in the discovery and synthesis of numerous benzaldehyde derivatives, many of which have profound applications in the flavor, fragrance, and pharmaceutical industries.
Vanillin: The Essence of Vanilla
Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla bean extract, was first isolated in 1858 by Nicolas-Theodore Gobley.[1][2] Its structure was elucidated, and the first synthesis was achieved in 1874 by German scientists Ferdinand Tiemann and Wilhelm Haarmann from coniferin, a glucoside found in pine bark.[1][3] This marked a significant milestone in the industrial production of flavor compounds. Early commercial production, starting in the late 19th century, utilized eugenol from clove oil.[1][4] By the 1930s, a more economical process was developed using lignin, a byproduct of the paper industry.[1][4] Today, most synthetic vanillin is produced from the petrochemical precursor guaiacol.[2]
Cinnamaldehyde: The Spice of Cinnamon
The characteristic flavor and aroma of cinnamon are primarily due to cinnamaldehyde. This α,β-unsaturated aldehyde was isolated from cinnamon essential oil in 1834 by Jean-Baptiste Dumas and Eugène-Melchior Péligot.[5] The first laboratory synthesis was accomplished by the Italian chemist Luigi Chiozza in 1854 through the aldol condensation of benzaldehyde and acetaldehyde.[5]
Salicylaldehyde: From Phenol to Fragrance
Salicylaldehyde (2-hydroxybenzaldehyde) is a key intermediate in the synthesis of coumarin and various chelating agents.[6] Its synthesis was famously achieved through the Reimer-Tiemann reaction, discovered in 1876 by Karl Reimer and Ferdinand Tiemann.[7][8] This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[7]
4-Hydroxybenzaldehyde: A Versatile Intermediate
4-Hydroxybenzaldehyde is a crucial precursor in the synthesis of pharmaceuticals, such as the antibiotic amoxicillin, and other fine chemicals.[3][9] While its natural occurrence has been noted in various plants, including orchids, its synthesis is of significant industrial importance.[3] One of the key methods for its preparation is the Reimer-Tiemann reaction with phenol, which produces both the ortho (salicylaldehyde) and para isomers. Another important route is the Dakin reaction, which involves the oxidation of a phenol with hydrogen peroxide.[3]
Piperonal: The Scent of Heliotrope
Piperonal (heliotropin), known for its floral, cherry-like scent, was first used in perfumery in the early 1880s.[10] It is structurally related to vanillin and benzaldehyde.[10] Piperonal can be synthesized from piperine, the main pungent component of black pepper, through a process involving hydrolysis to piperic acid followed by oxidative cleavage.[5][11] Another significant synthetic route involves the isomerization of safrole, a component of sassafras oil, to isosafrole, which is then oxidized to piperonal.[12]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of these important benzaldehyde derivatives, providing a comparative overview of different methodologies.
| Derivative | Synthesis Method | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Boiling Point (°C) |
| Vanillin | Guaiacol-Glyoxylic Acid Process | Guaiacol, Glyoxylic Acid | NaOH, Oxidizing agent | 70-86.3[13][14] | 81-83[3] | 285 |
| Lignin Oxidation | Lignin | NaOH, O₂ | Varies | 81-83[3] | 285 | |
| Cinnamaldehyde | Aldol Condensation | Benzaldehyde, Acetaldehyde | NaOH or KOH | ~70-85[15] | -7.5[5] | 248[5] |
| Steam Distillation | Cinnamon Bark | Steam | 50-60[16] | -7.5[5] | 248[5] | |
| Salicylaldehyde | Reimer-Tiemann Reaction | Phenol | CHCl₃, NaOH | ~30[17] | -7[6] | 196-197[6] |
| 4-Hydroxybenzaldehyde | Oxidation of p-Cresol | p-Cresol | Oxidizing agent | >90[9] | 115-118[5] | 191-192[5] |
| Reimer-Tiemann Reaction | Phenol | CHCl₃, NaOH | Varies (mixture) | 115-118[5] | 191-192[5] | |
| Piperonal | Oxidation of Isosafrole | Isosafrole | KMnO₄ or O₃ | High | 35-39[18] | 262-264[18] |
| From Piperine | Piperine | KOH, KMnO₄ | Moderate | 35-39[18] | 262-264[18] |
Table 1: Synthesis and Physical Properties of Key Benzaldehyde Derivatives.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
| Salicylaldehyde | 9.9 (s, 1H, CHO), 11.07 (s, 1H, OH), 7.0-7.6 (m, 4H, Ar-H)[19] | 117.5, 119.8, 133.5, 136.9, 161.5, 196.5 | 3200-3600 (O-H), 1650 (C=O), 1580, 1490 (C=C) |
| 4-Hydroxybenzaldehyde | 9.8 (s, 1H, CHO), 7.8 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 5.8 (s, 1H, OH) | 116.2, 130.2, 132.5, 161.4, 191.1 | 3200-3600 (O-H), 1680-1700 (C=O), 1400-1600 (C=C)[5] |
| Piperonal | 9.8 (s, 1H, CHO), 7.4 (d, 1H, Ar-H), 7.3 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 6.1 (s, 2H, OCH₂O)[20] | 101.8, 106.5, 108.3, 128.8, 131.8, 148.5, 150.5, 190.5[20] | 2890, 2780 (C-H aldehyde), 1680 (C=O), 1605, 1490 (C=C), 1250, 1040 (C-O) |
Table 2: Spectroscopic Data for Selected Benzaldehyde Derivatives.
Experimental Protocols
Synthesis of Salicylaldehyde via Reimer-Tiemann Reaction
Objective: To synthesize salicylaldehyde from phenol via ortho-formylation using the Reimer-Tiemann reaction.
Materials:
-
Phenol (18.8 g)
-
Sodium hydroxide (60 g)
-
Chloroform (30 mL)
-
Water (80 mL)
-
Hydrochloric acid (for acidification)
-
Steam distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide in water.
-
Add phenol to the alkaline solution and heat the mixture to 60-65°C.
-
Add chloroform dropwise to the reaction mixture with constant stirring over a period of 30 minutes.
-
After the addition is complete, reflux the mixture for one hour.
-
After reflux, remove the excess chloroform by distillation.
-
Cool the reaction mixture and acidify with hydrochloric acid.
-
Subject the acidified mixture to steam distillation to separate the salicylaldehyde.
-
Collect the distillate, which will contain an oily layer of salicylaldehyde.
-
Separate the salicylaldehyde using a separatory funnel.
-
The typical yield for this reaction is approximately 30%.[17]
Synthesis of Cinnamaldehyde via Aldol Condensation
Objective: To synthesize cinnamaldehyde from benzaldehyde and acetaldehyde through a base-catalyzed aldol condensation.
Materials:
-
Benzaldehyde (1.2 moles, 127 g)
-
Acetaldehyde (1 mole, as a 30% solution)
-
Potassium hydroxide (0.5 moles, 28 g)
-
Ethanol (as solvent)
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol in a flask equipped with a stirrer and a dropping funnel, and cool it in an ice bath.
-
Prepare a mixture of benzaldehyde and acetaldehyde.
-
Slowly add the aldehyde mixture to the cooled potassium hydroxide solution with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 4 hours. The solution will gradually turn a deep yellow color.
-
After the reaction period, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Extract the cinnamaldehyde with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation to obtain crude cinnamaldehyde.
-
Purify the product by vacuum distillation. The expected yield is in the range of 70-85%.[15]
Biological Signaling Pathways and Mechanisms of Action
Several benzaldehyde derivatives exhibit significant biological activities, and understanding their mechanisms of action is crucial for drug development.
Cinnamaldehyde: Anti-inflammatory and Anti-cancer Effects
Cinnamaldehyde has been shown to possess anti-inflammatory and anti-cancer properties. Its mechanism of action often involves the modulation of key signaling pathways. In human colorectal cancer cells, cinnamaldehyde induces apoptosis by inhibiting the PI3K/Akt signaling pathway.[21] It also impacts reactive oxygen species (ROS) levels and the extrinsic programmed cell death pathway in glioma cells.[22]
Caption: Cinnamaldehyde inhibits the PI3K/Akt pathway, leading to apoptosis.
Vanillin: Antimicrobial Mechanism
Vanillin exhibits antimicrobial activity against various bacteria, including E. coli. Its mechanism involves disrupting the cell membrane, leading to depolarization and leakage of intracellular components like nucleic acids and proteins.[4][9] This membrane damage also affects energy metabolism by decreasing intracellular ATP levels, ultimately leading to cell death.[4][9]
Caption: Vanillin's antibacterial action via membrane disruption and ATP depletion.
Salicylaldehyde: Anti-inflammatory Action
Salicylaldehyde has demonstrated anti-inflammatory effects by suppressing the IgE-mediated activation of mast cells. This inhibition reduces the release of inflammatory mediators like histamine. The mechanism involves the downregulation of the high-affinity IgE receptor (FcεRI) on the mast cell surface and the suppression of downstream signaling pathways involving kinases like Lyn, Syk, and Fyn.
References
- 1. Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities – Optic Nerve Network [opticnervenetwork.com]
- 2. Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longchangextracts.com [longchangextracts.com]
- 6. akjournals.com [akjournals.com]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. Antibacterial mechanism of vanillin against Escherichia coli O157: H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 11. piperonal to isosafrole , Hive Novel Discourse [chemistry.mdma.ch]
- 12. Chemo-enzymatic oxidative cleavage of isosafrole for the synthesis of piperonal - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 13. Research on the Synthesis of Vanillin from Guaiacol and Glyoxylic Acid | Semantic Scholar [semanticscholar.org]
- 14. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]
- 15. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. chemimpex.com [chemimpex.com]
- 19. researchgate.net [researchgate.net]
- 20. Piperonal chalcone derivative incorporating the pyrazolo[3,4- b ]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08101F [pubs.rsc.org]
- 21. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 4-Hydroxybenzaldehyde: A Versatile Compound in Modern Chemistry_Chemicalbook [chemicalbook.com]
Unlocking Therapeutic Potential: Emerging Research Frontiers for Novel Benzaldehyde Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The versatile benzaldehyde scaffold continues to be a cornerstone in medicinal chemistry, offering a rich template for the design and synthesis of novel therapeutic agents. Recent advancements have highlighted the potential of newly developed benzaldehyde derivatives in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth analysis of promising research avenues, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Core Research Areas and Promising Derivatives
The inherent reactivity of the aldehyde functional group, coupled with the diverse substitution patterns possible on the benzene ring, allows for the fine-tuning of physicochemical and pharmacological properties.[1][2] This has led to the exploration of benzaldehyde derivatives in several key therapeutic areas.
Anticancer Activity
Novel benzaldehyde derivatives are demonstrating significant potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3]
A notable area of investigation involves the development of selective inhibitors for enzymes overexpressed in cancer cells. For instance, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme linked to poor treatment outcomes in several cancers.[4]
Recent studies have also elucidated the role of benzaldehyde in overcoming treatment resistance. It has been shown to disrupt the interaction between the signaling protein 14-3-3ζ and the Ser28-phosphorylated form of histone H3 (H3S28ph), a key interaction for cancer cell survival and treatment resistance.[5][6] This finding opens up possibilities for combinatorial therapies to resensitize resistant tumors to existing treatments.[5] Furthermore, salicylaldehyde benzoylhydrazones have shown potent activity against leukemic cell lines at low micro- and nanomolar concentrations with notable selectivity.[7]
Table 1: Anticancer Activity of Novel Benzaldehyde Derivatives
| Compound Class | Specific Derivative | Target/Cell Line | IC50 Value (µM) | Reference |
| Benzyloxybenzaldehydes | ABMM-15 | ALDH1A3 | 0.23 | [4] |
| ABMM-16 | ALDH1A3 | 1.29 | [4] | |
| 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) | HL-60 | Potent at 1-10 µM | [3] | |
| Benzo[8][9]oxepino[3,2-b] pyridine | MPOBA | HCT-116 | 24.95 | [10] |
Neuroprotective and Anti-Neuroinflammatory Effects
The blood-brain barrier permeability of some benzaldehyde derivatives makes them attractive candidates for treating neurodegenerative diseases like Alzheimer's. Research has focused on their ability to inhibit key enzymes involved in the disease pathology and to mitigate neuroinflammation.
Benzimidazole-based substituted benzaldehydes have been synthesized and shown to have potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in Alzheimer's disease.[8] Two benzaldehyde derivatives isolated from the coral-derived fungus Aspergillus terreus C23-3 have demonstrated anti-neuroinflammatory and neuroprotective activities by reducing the secretion of inflammatory mediators and inhibiting neuronal cell apoptosis.[9][11]
Table 2: Neuroprotective Activity of Benzaldehyde Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value (µM) | Reference |
| Benzimidazole-based | Compound 3 (3,4-dichloro) | Acetylcholinesterase | 0.050 ± 0.001 | [8] |
| Compound 3 (3,4-dichloro) | Butyrylcholinesterase | 0.080 ± 0.001 | [8] | |
| Compound 10 (2-hydroxy, 3,5-dichloro) | Acetylcholinesterase | 0.10 ± 0.001 | [8] | |
| Indole-based | IND-30 | Acetylcholinesterase | 4.16 ± 0.063 | [12] |
Antimicrobial and Antifungal Activity
The antimicrobial properties of benzaldehyde and its derivatives are well-documented and continue to be an active area of research, particularly with the rise of antibiotic resistance.[13][14] These compounds can act as bactericides, fungicides, and algaecides.[15]
The mechanism of action often involves interaction with the microbial cell membrane, leading to its disintegration and the release of intracellular components.[15] Hydroxybenzaldehydes, in particular, exhibit biocidal activity similar to phenols.[15] Furthermore, benzaldehyde has been shown to modulate the activity of existing antibiotics, suggesting a potential role in combating drug-resistant microbial strains.[16] A novel benzaldehyde derivative, 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde (MPOBA), has also been found to inhibit the production of aflatoxin B1 by Aspergillus flavus.[10]
Experimental Protocols
The synthesis and evaluation of novel benzaldehyde derivatives involve a series of well-established chemical and biological procedures.
Synthesis of Benzyloxybenzaldehyde Derivatives (O-alkylation)
This protocol describes a general method for the O-alkylation of a hydroxybenzaldehyde.
-
Dissolution: Dissolve the starting hydroxybenzaldehyde (1 equivalent) and potassium carbonate (1.5 equivalents) in dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add the appropriate benzyl bromide derivative (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
Synthesis of Benzimidazole Derivatives
This protocol outlines the condensation reaction between an o-phenylenediamine and a substituted benzaldehyde.
-
Mixing of Reactants: Thoroughly mix the substituted benzaldehyde (1.1 equivalents) and o-phenylenediamine (1 equivalent) in ethanol.[17]
-
Catalyst Addition: Add p-toluenesulfonic acid (p-TsOH) (1 mole equivalent) to the mixture.[17]
-
Reflux: Reflux the solution for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[17]
-
Solvent Evaporation: Upon completion, evaporate the solvent completely.[17]
-
Recrystallization: Recrystallize the resulting solid from isopropyl alcohol to obtain the purified benzimidazole derivative.[17]
-
Characterization: Characterize the synthesized compound using IR, 1H NMR, and Mass Spectrometry.[18]
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol details the evaluation of the cytotoxic effects of synthesized compounds on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., HL-60) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized benzaldehyde derivatives and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) value from the dose-response curve.
Visualizing the Science: Pathways and Workflows
Signaling Pathway of Benzaldehyde in Overcoming Cancer Treatment Resistance
Caption: Benzaldehyde inhibits the 14-3-3ζ/H3S28ph interaction, leading to reduced treatment resistance.
General Workflow for Synthesis and Evaluation of Novel Benzaldehyde Derivatives
Caption: A typical workflow for the development of novel benzaldehyde derivatives.
Anti-Neuroinflammatory Action of Benzaldehyde Derivatives
Caption: Benzaldehyde derivatives can inhibit the MAPK signaling pathway to reduce neuroinflammation.
Conclusion and Future Directions
The exploration of novel benzaldehyde derivatives represents a highly promising frontier in drug discovery. The demonstrated efficacy of these compounds in preclinical models for cancer, neurodegenerative diseases, and infectious diseases warrants further investigation. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The development of derivatives with improved drug-like properties will be crucial for their successful translation into clinical candidates. The versatility of the benzaldehyde scaffold, combined with an increasing understanding of its mechanisms of action, ensures that it will remain a valuable starting point for the development of the next generation of therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]
- 6. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjbphs.com [wjbphs.com]
- 15. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpcbs.com [ijpcbs.com]
- 18. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Schiff Base Formation Using 2-[2-(Dimethylamino)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the synthesis of a Schiff base from 2-[2-(Dimethylamino)ethoxy]benzaldehyde and 4-aminoantipyrine. Schiff bases are a versatile class of compounds with a wide range of applications in medicinal chemistry, owing to their antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The described protocol is a highly efficient, environmentally friendly method that can be adapted for various primary amines.
Introduction
Schiff bases, characterized by an azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone.[4] The incorporation of the this compound moiety introduces unique electronic and steric properties to the resulting Schiff base, potentially enhancing its biological activity. This protocol details the synthesis of a specific Schiff base, 4-((2-(2-(dimethylamino)ethoxy)benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, and provides a framework for its characterization and potential applications in drug development.
Data Presentation
Table 1: Reaction Parameters
| Parameter | Value | Reference |
| Reactant 1 | This compound | N/A |
| Reactant 2 | 4-Aminoantipyrine | |
| Solvent | Ethanol | [5] |
| Catalyst | Glacial Acetic Acid (catalytic amount) | N/A |
| Reaction Time | 4 hours | [5] |
| Reaction Temperature | Reflux | [5] |
| Product | 4-((2-(2-(dimethylamino)ethoxy)benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | N/A |
| Yield | >90% (expected) |
Table 2: Spectroscopic Data for the Synthesized Schiff Base
| Technique | Observed Peaks/Shifts (Expected) | Reference for Interpretation |
| FT-IR (cm⁻¹) | ~1650 (C=N, azomethine), ~1590 (C=C, aromatic), ~1100 (C-O, ether) | [6] |
| ¹H-NMR (δ, ppm) | ~8.5-9.0 (s, 1H, -CH=N-), ~6.8-8.0 (m, Ar-H), ~4.2 (t, 2H, -O-CH₂-), ~2.8 (t, 2H, -CH₂-N-), ~2.3 (s, 6H, -N(CH₃)₂) | [6] |
| ¹³C-NMR (δ, ppm) | ~160-165 (-CH=N-), ~110-160 (Ar-C), ~65 (-O-CH₂-), ~58 (-CH₂-N-), ~45 (-N(CH₃)₂) | [6] |
| Mass Spec (m/z) | Calculated for C₂₂H₂₆N₄O₂: 378.21 | N/A |
Experimental Protocols
This section provides a detailed methodology for the synthesis and characterization of the Schiff base derived from this compound and 4-aminoantipyrine.
Synthesis of 4-((2-(2-(dimethylamino)ethoxy)benzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
Materials:
-
This compound
-
4-Aminoantipyrine[7]
-
Absolute Ethanol[5]
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.93 g (10 mmol) of this compound in 50 mL of absolute ethanol.
-
To this solution, add 2.03 g (10 mmol) of 4-aminoantipyrine.[7]
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Heat the mixture to reflux and maintain for 4 hours with continuous stirring.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate is expected to form.
-
If precipitation is slow, cool the flask in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.[4]
-
Dry the purified Schiff base in a desiccator or a vacuum oven to a constant weight.
Characterization of the Synthesized Schiff Base
The structure and purity of the synthesized compound should be confirmed using the following spectroscopic methods:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of the characteristic azomethine (C=N) bond and other functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the synthesized Schiff base.[7]
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and characterization of the Schiff base.
Proposed Signaling Pathway in Cancer Cells
Schiff bases derived from substituted benzaldehydes have demonstrated potential as anticancer agents by modulating key signaling pathways, such as the MAPK signaling pathway, which is often dysregulated in cancer.[8]
Caption: Proposed mechanism of action of the Schiff base on the MAPK signaling pathway in cancer cells.
References
- 1. Novel Schiff base scaffolds derived from 4-aminoantipyrine and 2-hydroxy-3-methoxy-5-(phenyldiazenyl)benzaldehyde: Synthesis, antibacterial, antioxidant and anti-inflammatory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijmrsti.com [ijmrsti.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ukm.my [ukm.my]
- 7. chemrevlett.com [chemrevlett.com]
- 8. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
Application of 2-[2-(Dimethylamino)ethoxy]benzaldehyde in Pharmaceutical Synthesis: A Case Study of its Positional Isomer
Disclaimer: Publicly available scientific literature and patent databases contain limited to no specific information on the application of 2-[2-(Dimethylamino)ethoxy]benzaldehyde in pharmaceutical synthesis. However, its positional isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde , is a well-documented intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document will focus on the applications and synthetic protocols of the 4-isomer to provide relevant insights for researchers, scientists, and drug development professionals into how a molecule with these structural features is utilized in the pharmaceutical industry.
Introduction
Substituted benzaldehydes are versatile building blocks in organic synthesis, particularly in the construction of complex molecular frameworks for pharmaceuticals. The presence of a dimethylaminoethoxy group can enhance the pharmacokinetic properties of a drug molecule by increasing its solubility and ability to interact with biological targets. While the direct pharmaceutical applications of this compound are not readily found in the literature, its isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde, serves as a key intermediate in the manufacture of Itopride Hydrochloride, a gastroprokinetic agent.
This document provides a detailed overview of the synthesis and applications of 4-[2-(Dimethylamino)ethoxy]benzaldehyde, including experimental protocols and relevant data.
Application in the Synthesis of Itopride Hydrochloride
4-[2-(Dimethylamino)ethoxy]benzaldehyde is a crucial precursor in the synthesis of 4-[2-(Dimethylamino)ethoxy]benzylamine, which is a key intermediate for Itopride Hydrochloride.[1][2][3][4][5] Itopride is used to treat symptoms of functional dyspepsia and other gastrointestinal motility disorders. The synthesis involves the introduction of the dimethylaminoethoxy side chain onto a benzaldehyde derivative, which is then further functionalized to produce the final API.
The general synthetic approach involves the etherification of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride, followed by subsequent transformations.
Synthetic Protocols
The following protocols are adapted from publicly available literature and patents for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde and its derivatives.
Protocol 1: Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde
This protocol describes the etherification of 4-hydroxybenzaldehyde.
Materials:
-
4-hydroxybenzaldehyde
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetone or Dimethylformamide (DMF)
-
Triethylamine (optional)
-
Water
-
Chloroform or Dichloromethane
-
Sulfuric acid (2 M)
-
Sodium hydroxide solution (20%)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (e.g., 1.5 eq) or potassium hydroxide.[2][5]
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (e.g., 1.5 eq) to the mixture. If starting from the hydrochloride salt, a base like triethylamine may be added.
-
Heat the reaction mixture to reflux (e.g., for 8 hours) and monitor the progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
If DMF is used as a solvent, pour the reaction mixture into water and extract with an organic solvent like chloroform or ethyl acetate.
-
Wash the organic layer sequentially with water, dilute acid (e.g., 2 M H₂SO₄) to remove excess amine, and then with a basic solution (e.g., saturated NaHCO₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation under reduced pressure.
Protocol 2: Reductive Amination to Form 4-[2-(Dimethylamino)ethoxy]benzylamine
This protocol outlines the conversion of the aldehyde to the corresponding benzylamine, a key step towards Itopride.
Materials:
-
4-[2-(Dimethylamino)ethoxy]benzonitrile (can be synthesized from the aldehyde)
-
Ethanol
-
Copper(II) sulfate-5 hydrate
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-[2-(dimethylamino)ethoxy]benzonitrile (1.0 eq) in ethanol.[2]
-
Add a catalytic amount of copper(II) sulfate-5 hydrate solution.[2]
-
Slowly add sodium borohydride (e.g., 4.4 eq) to the mixture at a controlled temperature.[2]
-
Reflux the reaction mixture for an extended period (e.g., 20 hours) and monitor by TLC.[2]
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with ethyl acetate.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired 4-[2-(dimethylamino)ethoxy]benzylamine.[2]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde and its subsequent reduction.
| Step | Starting Material | Reagents | Solvent | Yield | Reference |
| Synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde | 4-hydroxybenzaldehyde | 2-(dimethylamino)chloroethane HCl, K₂CO₃, Triethylamine, DMF | DMF | 86.3% | |
| Synthesis of 4-[2-(Dimethylamino)ethoxy]benzonitrile | 4-hydroxybenzonitrile | 2-(dimethylamino)ethyl chloride, KOH | Acetone | 97% | [5] |
| Reduction of 4-[2-(Dimethylamino)ethoxy]benzonitrile | 4-[2-(dimethylamino)ethoxy]benzonitrile | NaBH₄, Copper(II)sulfate-5 hydrate | Ethanol | 80% | [2] |
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Synthetic pathway to an Itopride intermediate.
Caption: General experimental workflow for synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US20090203940A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate - Google Patents [patents.google.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrocloride salt mediate - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Using 2-[2-(Dimethylamino)ethoxy]benzaldehyde as a fluorescent label for HPLC
Application Notes & Protocols
Topic: Using 2-[2-(Dimethylamino)ethoxy]benzaldehyde as a Fluorescent Label for HPLC Analysis of Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a theoretical framework and a proposed starting protocol for the use of this compound as a pre-column derivatization reagent for the analysis of primary amines by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Due to the limited availability of specific application data for this reagent, the following protocols and data are based on established principles of aldehyde-amine chemistry and general HPLC derivatization methods.[1][2][3][4] Experimental validation and optimization are required to establish the performance of this method for specific analytes.
Introduction
The quantitative analysis of compounds with primary amine functional groups is crucial in pharmaceutical and biomedical research. Many of these analytes lack a native chromophore or fluorophore, necessitating a derivatization step to enable sensitive detection by HPLC.[3] Aldehydes are known to react with primary amines to form Schiff bases (imines), a reaction that can be exploited for labeling.[1][5] this compound is a reagent that possesses a reactive aldehyde group for conjugation and a dimethylaminoethoxy group which may confer desirable fluorescent properties to the resulting derivative. This application note outlines a potential workflow for its use as a fluorescent labeling agent.
Principle of Derivatization
The proposed derivatization reaction involves the nucleophilic addition of a primary amine to the carbonyl group of this compound. This is followed by the elimination of a water molecule to form a stable, fluorescent imine derivative (Schiff base). The reaction is typically facilitated in a buffered, mildly acidic to neutral environment to promote both the nucleophilic attack and the subsequent dehydration step.[1][5]
Proposed Experimental Protocols
The following protocols are suggested as a starting point for method development. Optimization of reaction times, temperatures, reagent concentrations, and HPLC conditions will be necessary for specific applications.
Materials and Reagents
-
This compound
-
Analyte stock solution (containing primary amine)
-
Boric acid
-
Sodium hydroxide
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Model primary amine (e.g., aniline, glycine) for method development
Derivatization Protocol
-
Preparation of Borate Buffer (0.2 M, pH 7.5): Dissolve an appropriate amount of boric acid in HPLC-grade water, and adjust the pH to 7.5 with a sodium hydroxide solution.
-
Preparation of Derivatization Reagent Solution: Prepare a 1-10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 50 µL of the sample or standard solution containing the primary amine analyte with 200 µL of the 0.2 M borate buffer (pH 7.5).
-
Add 100 µL of the this compound solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 50-60°C for 30-60 minutes.
-
After incubation, cool the mixture to room temperature.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
Proposed HPLC-FLD Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suggested starting gradient is as follows:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detection:
-
Excitation Wavelength (λex): To be determined experimentally. A starting point for screening would be in the range of 280-350 nm.
-
Emission Wavelength (λem): To be determined experimentally. A starting point for screening would be in the range of 380-480 nm.
-
Data Presentation
The following table summarizes the proposed, theoretical parameters for this application. These values are intended as a guide for method development and require experimental verification.
| Parameter | Proposed Value / Range | Notes |
| Derivatization Conditions | ||
| Buffer | 0.2 M Borate Buffer | A common buffer for amine derivatization. |
| pH | 7.5 | Mildly acidic to neutral pH is often optimal for imine formation.[5] |
| Reagent Concentration | 1-10 mg/mL | Should be in molar excess to the analyte. |
| Reaction Temperature | 50-60°C | Heating can accelerate the reaction. |
| Reaction Time | 30-60 min | To be optimized for reaction completion. |
| HPLC Conditions | ||
| Column | C18, 4.6 x 150 mm, 5 µm | A standard column for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | A common mobile phase system for derivatized amines. |
| Elution Mode | Gradient | To achieve good separation of analytes and reagent peaks. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Fluorescence Detection | ||
| Excitation Wavelength | To be determined | Requires experimental determination by scanning the derivative's spectrum. |
| Emission Wavelength | To be determined | Requires experimental determination by scanning the derivative's spectrum. |
Visualizations
Proposed Derivatization Reaction
Caption: Proposed reaction of a primary amine with the labeling reagent.
Experimental Workflow
Caption: Proposed workflow for derivatization and HPLC analysis.
Troubleshooting
-
No or low peak area:
-
Confirm the freshness of the derivatization reagent.
-
Optimize the pH of the reaction mixture.
-
Increase reaction time and/or temperature.
-
-
Multiple peaks for a single analyte:
-
Incomplete reaction; increase reaction time or reagent concentration.
-
Degradation of the derivative; analyze samples promptly after preparation.
-
-
Large peak at the beginning of the chromatogram:
-
Likely due to the unreacted or hydrolyzed derivatization reagent. Adjust the HPLC gradient to ensure it elutes away from the peaks of interest.
-
Conclusion
The use of this compound as a fluorescent labeling reagent for the HPLC analysis of primary amines is a theoretically viable but experimentally unconfirmed method. The provided protocols and parameters serve as a foundational guide for researchers to develop and validate a robust analytical method tailored to their specific needs. Key to the successful implementation of this reagent will be the experimental determination of its fluorescent properties upon reaction with target analytes and the subsequent optimization of all procedural steps.
References
Application Notes and Protocols for Condensation Reactions of 2-[2-(Dimethylamino)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[2-(Dimethylamino)ethoxy]benzaldehyde is a versatile synthetic intermediate of interest in medicinal chemistry and drug development. The presence of the aldehyde functional group allows for its participation in a variety of condensation reactions, leading to the formation of diverse molecular scaffolds such as Schiff bases, chalcones, and other α,β-unsaturated systems. These products are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The dimethylaminoethoxy moiety can enhance the pharmacokinetic properties of the resulting molecules, such as solubility and bioavailability.
This document provides detailed protocols for key condensation reactions involving this compound and outlines the expected quantitative data and characterization methods for the resulting products.
Data Presentation
The following tables summarize representative quantitative data for typical condensation reactions involving aromatic aldehydes structurally similar to this compound. This data is provided as a reference for expected outcomes.
Table 1: Representative Reaction Conditions and Yields for Condensation Reactions
| Reaction Type | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Schiff Base Formation | Aniline | Glacial Acetic Acid (catalytic) | Ethanol | 3 | Reflux | ~85 |
| Claisen-Schmidt Condensation | Acetophenone | 20% w/v Potassium Hydroxide | Ethanol | 12-16 | Room Temperature | ~70-90 |
| Knoevenagel Condensation | Malononitrile | Piperidine (catalytic) | Ethanol | 2 | Reflux | ~90 |
Table 2: Representative Spectroscopic Data for a Chalcone Derivative
| Spectroscopic Technique | Key Peaks / Shifts |
| FT-IR (KBr, cm⁻¹) | ~1650 (C=O stretch), ~1600 (C=C stretch), ~1280 (C-O stretch) |
| ¹H-NMR (DMSO, ppm) | ~6.7 (d, 1H, -CO-CH=), ~7.8 (d, 1H, =CH-Ar), 6.7-9.0 (m, Ar-H) |
| ¹³C-NMR (DMSO, ppm) | ~190 (C=O), ~145 & ~120 (CH=CH), aromatic carbons |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the calculated molecular weight |
Experimental Protocols
Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with an acetophenone derivative to yield a chalcone.
Materials:
-
This compound
-
Substituted Acetophenone (e.g., Acetophenone)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Distilled Water
-
Crushed Ice
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the acetophenone derivative (1 equivalent) in ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of potassium hydroxide (20% w/v).
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
-
Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: Synthesis of a Schiff Base
This protocol details the formation of an imine (Schiff base) through the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., Aniline)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add an equimolar amount of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 3 hours.
-
Monitor the formation of the product by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated Schiff base by filtration.
-
Wash the product with a small amount of cold ethanol and dry under vacuum.
-
Characterize the product by melting point, FT-IR, and NMR spectroscopy.[1]
Protocol 3: Knoevenagel Condensation
This protocol describes the condensation of this compound with an active methylene compound.
Materials:
-
This compound
-
Active Methylene Compound (e.g., Malononitrile)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction for 2 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent if necessary.
-
Characterize the final product by spectroscopic methods.
Visualizations
Caption: General experimental workflow for the condensation reaction.
Caption: Potential apoptotic signaling pathway induced by chalcone derivatives.
References
Application Notes and Protocols for the Derivatization of Primary Amines with 2-[2-(Dimethylamino)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the derivatization of primary amines using 2-[2-(Dimethylamino)ethoxy]benzaldehyde. This process is particularly relevant for enhancing the detectability of primary amine-containing compounds in various analytical applications, including chromatography and spectroscopy. The derivatization reaction involves the formation of a Schiff base, which can improve the chromatographic retention and ionization efficiency for sensitive analysis.
Introduction
Primary amines are a crucial functional group present in a wide array of biologically significant molecules, including neurotransmitters, amino acids, and pharmaceutical compounds. The direct analysis of these compounds can be challenging due to their polarity and sometimes low volatility. Derivatization is a chemical modification technique used to convert an analyte into a product with more favorable properties for analysis.
This compound is a versatile reagent for the derivatization of primary amines. The reaction proceeds through the formation of an imine, also known as a Schiff base, resulting from the condensation of the primary amine with the aldehyde group of the reagent. The tertiary amine moiety in the reagent can enhance detectability in mass spectrometry-based methods by providing a readily ionizable site.
Principle of the Reaction
The derivatization of a primary amine with this compound is a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (imine). The reaction is typically carried out in an organic solvent and may be catalyzed by a small amount of acid.
Applications
The derivatization of primary amines with this compound can be applied in various analytical workflows:
-
High-Performance Liquid Chromatography (HPLC): The resulting Schiff base is generally less polar than the parent amine, leading to improved retention on reversed-phase HPLC columns. The aromatic ring system also provides a chromophore for UV-Vis detection.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The dimethylamino group in the derivatizing agent can be readily protonated, enhancing the signal in positive ion electrospray ionization (ESI) mass spectrometry. This allows for highly sensitive and selective quantification of primary amines.
-
Drug Development: In drug development, this derivatization can be used to quantify primary amine-containing active pharmaceutical ingredients (APIs) and their metabolites in biological matrices.
Quantitative Data
While specific quantitative performance data for the derivatization of primary amines with this compound is not extensively documented in publicly available literature, the following tables provide representative data from similar derivatization methods for primary amines using aromatic aldehydes, which can serve as a general guideline for expected performance.
Table 1: Representative Performance of Primary Amine Derivatization with Aromatic Aldehydes for HPLC-UV/FLD Analysis
| Analyte | Derivatizing Agent | Linearity Range (µM) | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) |
| Aniline | Salicylaldehyde | 0.1 - 100 | 10 | 30 |
| Methylamine | o-Phthalaldehyde (OPA) | 0.5 - 200 | 5 | 15 |
| Benzylamine | Naphthalene-2,3-dicarboxaldehyde (NDA) | 0.05 - 50 | 1 | 3 |
Table 2: Representative Performance of Primary Amine Derivatization for LC-MS/MS Analysis
| Analyte | Derivatizing Agent | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| Amphetamine | Benzaldehyde | 1 - 1000 | 0.2 | 0.6 |
| Dopamine | Dansyl Chloride | 0.5 - 500 | 0.1 | 0.3 |
| Glycine | FMOC-Cl | 1 - 2000 | 0.5 | 1.5 |
Experimental Protocols
The following protocols provide a general framework for the derivatization of primary amines with this compound. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: General Derivatization for HPLC Analysis
Materials:
-
This compound
-
Primary amine sample
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (optional, as catalyst)
-
HPLC-grade solvents for analysis
Procedure:
-
Sample Preparation: Prepare a solution of the primary amine-containing sample in anhydrous ethanol or methanol.
-
Reagent Preparation: Prepare a solution of this compound in the same solvent. A slight molar excess of the derivatizing reagent (e.g., 1.2 to 2 equivalents) is recommended.
-
Reaction:
-
In a clean, dry vial, mix the primary amine solution with the this compound solution.
-
If required, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).
-
Vortex the mixture gently.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. Gentle heating (e.g., 40-50°C) may be used to accelerate the reaction, but should be optimized to avoid degradation.
-
-
Analysis:
-
Following the incubation period, the reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase as needed.
-
Analyze the derivatized sample using a suitable HPLC method (e.g., reversed-phase C18 column with a mobile phase of acetonitrile and water with a suitable buffer).
-
Protocol 2: Derivatization for LC-MS Analysis
Materials:
-
This compound
-
Primary amine sample
-
Anhydrous acetonitrile
-
Formic acid (for mobile phase and sample acidification)
-
LC-MS grade solvents
Procedure:
-
Sample Preparation: Prepare a solution of the primary amine sample in anhydrous acetonitrile.
-
Reagent Preparation: Prepare a solution of this compound in anhydrous acetonitrile. A 1.5 to 3-fold molar excess of the reagent is typically used.
-
Reaction:
-
Combine the primary amine solution and the this compound solution in a microcentrifuge tube.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
-
Sample Quenching and Dilution (Optional):
-
To stop the reaction, an acidic solution (e.g., 0.1% formic acid in water) can be added.
-
Dilute the sample to the desired concentration for LC-MS analysis using the initial mobile phase composition.
-
-
Analysis:
-
Inject the diluted sample into the LC-MS system.
-
Employ a reversed-phase column and a mobile phase gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion ESI.
-
Monitor the protonated molecule of the Schiff base derivative in the mass spectrometer.
-
Visualizations
The following diagrams illustrate the chemical reaction and a general experimental workflow for the derivatization process.
Caption: Reaction of a primary amine with this compound to form a Schiff base.
Caption: A generalized workflow for the derivatization of primary amines for chromatographic analysis.
Application Notes and Protocols for the Synthesis of Inhibitors Using 2-[2-(Dimethylamino)ethoxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of potential inhibitors starting from 2-[2-(Dimethylamino)ethoxy]benzaldehyde. The protocols detailed below are based on established chemical transformations and offer a step-by-step approach for laboratory execution. The synthesized compounds, particularly hydrazone derivatives, have shown potential as therapeutic agents, including antiamoebic and anticancer activities.[1][2]
Part 1: Synthesis of this compound
The primary precursor, this compound, can be synthesized via a Williamson ether synthesis from salicylaldehyde (2-hydroxybenzaldehyde) and 2-dimethylaminoethyl chloride. This method is robust and widely applicable for the formation of ethers.[3]
Experimental Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from salicylaldehyde.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials:
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
2-Dimethylaminoethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine
-
Chloroform
-
2 M Sulfuric acid
-
20% Sodium hydroxide solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine salicylaldehyde (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Add 2-dimethylaminoethyl chloride hydrochloride (1.2 eq) and triethylamine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with chloroform (3 x volumes).
-
To the combined chloroform layers, add 2 M sulfuric acid for extraction.
-
Cool the aqueous phase in an ice bath and basify with a 20% sodium hydroxide solution.
-
Extract the basic aqueous layer with ethyl acetate (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation.[4]
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |
| Salicylaldehyde | 122.12 | 1.0 | - |
| 2-Dimethylaminoethyl chloride hydrochloride | 144.04 | 1.2 | - |
| This compound | 193.24 | - | ~85%[4] |
Part 2: Synthesis of Hydrazone-Based Inhibitors
The synthesized this compound can be used as a key intermediate to generate a library of hydrazone derivatives. This is achieved through a condensation reaction with various substituted hydrazides. The following protocol uses 4-(2-(dimethylamino)ethoxy)benzohydrazide as an example, which can be adapted by using the corresponding ortho-substituted benzohydrazide. The general principle involves the condensation of an aldehyde with a hydrazide to form a hydrazone.[1][2]
Experimental Protocol 2: Synthesis of N'-substituted-2-[2-(Dimethylamino)ethoxy]benzohydrazide Derivatives
Objective: To synthesize a library of hydrazone inhibitors from this compound.
General Reaction Scheme:
Caption: General scheme for the synthesis of hydrazone derivatives.
Materials:
-
This compound
-
Substituted hydrazides (e.g., isonicotinohydrazide, benzohydrazide)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the desired substituted hydrazide (1.0 eq) to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Heat the reaction mixture to reflux for 2-4 hours.[1] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
Data Presentation:
| Starting Aldehyde | Substituted Hydrazide | Typical Reaction Time (hours) | Expected Yield (%) |
| This compound | Isonicotinohydrazide | 2-4 | >80% |
| This compound | Benzohydrazide | 2-4 | >80% |
| This compound | Salicyloylhydrazide | 2-4 | >80% |
Experimental Workflow and Signaling Pathway
The overall workflow from starting materials to potential inhibitors and subsequent biological evaluation is a multi-step process. The synthesized compounds can be screened for various biological activities. For instance, benzaldehyde derivatives have been investigated as inhibitors of enzymes like aldehyde dehydrogenase (ALDH) or as agents affecting microbial growth.[2][5]
Workflow Diagram
Caption: Overall experimental workflow for synthesis and evaluation of inhibitors.
Hypothetical Signaling Pathway Inhibition
Many inhibitors derived from complex scaffolds target protein kinases within cellular signaling pathways. For example, IKK (IκB kinase) is a key enzyme in the NF-κB signaling pathway, which is often dysregulated in inflammatory diseases and cancer. While specific targets for the synthesized hydrazones require experimental validation, a general representation of kinase inhibition is shown below.
Caption: Hypothetical inhibition of a kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZALDEHYDE | 15182-92-0 [chemicalbook.com]
- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors | MDPI [mdpi.com]
Application Notes and Protocols for 4-[2-(Dimethylamino)ethoxy]benzaldehyde in Solid-Phase Organic Synthesis
Disclaimer: The use of 2-[2-(Dimethylamino)ethoxy]benzaldehyde in solid-phase organic synthesis (SPOS) is not well-documented in the current scientific literature. It is presumed that the intended compound for inquiry was the para-substituted isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde , due to its greater prevalence in chemical synthesis literature. The following application notes and protocols are based on the potential utility of this para-isomer as a novel, pH-sensitive cleavable linker in SPOS. The experimental data presented is illustrative and based on established principles of solid-phase chemistry.
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid synthesis and purification of large libraries of small molecules and peptides. A key element in SPOS is the choice of a suitable linker, which tethers the growing molecule to an insoluble solid support. The linker's chemistry dictates the conditions under which the final product can be cleaved from the support.
This document describes the application of 4-[2-(Dimethylamino)ethoxy]benzaldehyde as a versatile, pH-sensitive cleavable linker for solid-phase organic synthesis. The presence of a tertiary amine within the linker structure allows for mild cleavage of the synthesized compounds from the solid support under acidic conditions, offering an orthogonal cleavage strategy to commonly used acid-labile (e.g., trifluoroacetic acid) or base-labile linkers. This feature is particularly advantageous for the synthesis of molecules that are sensitive to harsh cleavage cocktails.
The aldehyde functionality of the linker allows for the immobilization of a wide range of primary amine-containing building blocks via reductive amination. Subsequent synthetic transformations can be performed on the resin-bound substrate to generate a library of diverse chemical entities.
Key Features and Applications
-
pH-Sensitive Cleavage: The tertiary amine handle facilitates the cleavage of the final product under mild acidic conditions, preserving acid-sensitive functional groups.
-
Orthogonal Cleavage Strategy: Provides an alternative to standard TFA-based cleavage, enhancing the scope of accessible molecular architectures.
-
Versatile Immobilization: The aldehyde group enables the straightforward attachment of primary amines through reductive amination.
-
Broad Substrate Scope: Suitable for the solid-phase synthesis of a variety of small molecules, including substituted secondary amines and heterocyclic scaffolds.
-
Drug Discovery: Ideal for the generation of compound libraries for high-throughput screening in drug development programs.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | 4-[2-(Dimethylamino)ethoxy]benzaldehyde |
| Synonyms | p-(2-Dimethylaminoethoxy)benzaldehyde |
| CAS Number | 15182-92-0 |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in most organic solvents (DMF, DCM, THF) |
Proposed Signaling Pathway and Logic
The logical workflow for utilizing 4-[2-(Dimethylamino)ethoxy]benzaldehyde as a cleavable linker in SPOS is depicted below. The process involves immobilization of the linker, attachment of the first building block, on-resin synthesis, and finally, pH-controlled cleavage.
Application Notes and Protocols: Catalytic Applications of Metal Complexes with 2-[2-(Dimethylamino)ethoxy]benzaldehyde Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic use of metal complexes derived from 2-[2-(Dimethylamino)ethoxy]benzaldehyde. While direct catalytic applications of the parent aldehyde complexes are not extensively reported, Schiff base derivatives of this ligand, in conjunction with various transition metals, have shown significant promise in a range of organic transformations. These notes are based on established catalytic systems of structurally analogous Schiff base complexes and provide a predictive framework for their application.
Synthesis of Schiff Base Ligands and Metal Complexes
The primary route to catalytically active species involves the condensation of this compound with a primary amine to form a Schiff base ligand, followed by complexation with a suitable metal salt.
General Protocol for Schiff Base Ligand Synthesis
A versatile method for synthesizing Schiff base ligands from this compound involves a condensation reaction with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., 2-aminoethanol, aniline) (1.0 eq)
-
Ethanol or Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to induce precipitation of the Schiff base.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the product by FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Caption: Workflow for the synthesis of Schiff base ligands.
General Protocol for Metal Complex Synthesis
Materials:
-
Schiff base ligand (1.0 eq)
-
Metal salt (e.g., Cu(OAc)₂, Zn(OAc)₂, RuCl₃·xH₂O) (0.5-1.0 eq)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand in ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt in ethanol.
-
Add the metal salt solution dropwise to the ligand solution while stirring.
-
Stir the reaction mixture at room temperature or with gentle heating for 2-6 hours.
-
A precipitate of the metal complex will form.
-
Collect the solid by vacuum filtration, wash with ethanol, and dry under vacuum.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis.
Catalytic Applications
Ring-Opening Polymerization (ROP) of Lactide
Zinc complexes containing Schiff base ligands are effective catalysts for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. The electron-rich nature of the this compound-derived ligand can enhance the catalytic activity.[1][2][3]
Table 1: Representative Data for Zinc-Catalyzed ROP of L-Lactide
| Catalyst (Analogue) | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| [Zn₂(L)₂(OBn)₂]¹ | 200:1 | 110 | 2 | 95 | 25,400 | 1.15 |
| [Zn(L)(OBu)]² | 1000:1 | 180 | 2 | 92 | 109,000 | 1.8 |
| [Zn amido-oxazolinate]³ | 100:1 | 50 | 0.5 | >99 | - | 1.12 |
¹Data for a complex with a Schiff base from 2-dimethylaminoethylamine and o-vanillin.[4] ²Data for a complex with a phenoxy-imine ligand.[3] ³Data for a chiral zinc complex.[5]
Experimental Protocol for ROP of L-Lactide:
-
In a glovebox, add the zinc-Schiff base complex (e.g., 0.01 mmol) and L-lactide (e.g., 1.0 mmol) to a dry Schlenk flask.
-
Add dry toluene (e.g., 5 mL) to the flask.
-
Seal the flask and bring it out of the glovebox.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time.
-
Quench the reaction by adding a few drops of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Analyze the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity index (PDI).
Caption: Experimental workflow for the ROP of L-lactide.
Catalytic Oxidation of Benzyl Alcohol
Copper(II) complexes of Schiff bases are efficient catalysts for the aerobic oxidation of alcohols to aldehydes or ketones. The use of a co-catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can significantly enhance the reaction rate.[6][7]
Table 2: Representative Data for Copper-Catalyzed Oxidation of Benzyl Alcohol
| Catalyst (Analogue) | Co-catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| [Cu(II)-Schiff base] | TEMPO, NMI | Air | Room Temp | 1 | 99 | >99 (Benzaldehyde) |
| [ahpvCu] | - | H₂O₂ | 70 | 2 | 94 | 100 (Benzaldehyde) |
Experimental Protocol for Benzyl Alcohol Oxidation:
-
To a round-bottom flask, add the Cu(II)-Schiff base complex (e.g., 0.01 mmol), TEMPO (e.g., 0.01 mmol), and N-methylimidazole (NMI) (e.g., 0.1 mmol) in acetonitrile.
-
Add benzyl alcohol (1.0 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere.
-
Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the catalyst.
-
Analyze the filtrate by GC to determine conversion and selectivity.
Caption: Workflow for the catalytic oxidation of benzyl alcohol.
Claisen-Schmidt Condensation for Chalcone Synthesis
Metal Schiff base complexes can catalyze the Claisen-Schmidt condensation between an aldehyde and a ketone to form chalcones, which are important intermediates in medicinal chemistry.[8]
Table 3: Representative Data for Catalyzed Claisen-Schmidt Condensation
| Catalyst (Analogue) | Aldehyde | Ketone | Temperature (°C) | Time (min) | Yield (%) |
| [Cu(II)-Schiff base] | Benzaldehyde | Acetophenone | 70 | 60 | >90 |
| [Cu(II)-Schiff base] | Salicylaldehyde | Acetophenone | 70 | 60 | >90 |
| [Cu(II)-Schiff base] | Anisaldehyde | Acetophenone | 70 | 60 | >90 |
Experimental Protocol for Chalcone Synthesis:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Add the metal-Schiff base complex (e.g., 1-5 mol%) to the mixture.
-
Heat the reaction mixture to reflux (or use ultrasonication at 70 °C) for the specified time.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and then in an ice bath to precipitate the chalcone product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure chalcone.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] RING OPENING POLYMERIZATION OF L-LACTIDE WITH TWO DIFFERENT ZINC(II) PHENOXY-IMINE COMPLEXES AS INITIATORS | Semantic Scholar [semanticscholar.org]
- 4. Ring opening polymerization of l-lactide by an electron-rich Schiff base zinc complex: An activity and kinetic study (2012) | Lihui Yao | 22 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Reaction of Pyrrole with Dimethylaminobenzaldehyde (Ehrlich's Reaction)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of pyrroles with p-dimethylaminobenzaldehyde (DMAB) in an acidic medium, widely known as the Ehrlich reaction, is a cornerstone of analytical chemistry for the detection and quantification of pyrrole-containing compounds. This colorimetric assay results in the formation of a brightly colored Schiff base, which can be measured spectrophotometrically. The reaction is not only pivotal in clinical diagnostics for detecting compounds like porphobilinogen in urine but also finds significant application in drug development for the characterization of pyrrole-containing pharmaceuticals, stability studies, and metabolic research.[1][2]
Reaction Mechanism
The Ehrlich reaction is an electrophilic substitution reaction.[3] Under acidic conditions, the aldehyde group of p-dimethylaminobenzaldehyde is protonated, rendering the carbonyl carbon highly electrophilic. This electrophile is then attacked by the electron-rich pyrrole ring, typically at the α-position (C2), which has the highest electron density. Following the initial attack, a molecule of water is eliminated, leading to the formation of a resonance-stabilized carbocation, often referred to as an Ehrlich's salt. This resulting cation is a colored species, and its concentration can be determined by spectrophotometry.[4]
Figure 1: Reaction mechanism of pyrrole with p-dimethylaminobenzaldehyde.
Applications in Research and Drug Development
The Ehrlich reaction's specificity for pyrroles and indoles makes it a versatile tool in various stages of drug development and research:
-
Clinical Diagnostics: The most common application is the detection of porphobilinogen (PBG) in urine, which is a key diagnostic marker for acute intermittent porphyria.[1][5] Modified versions of the Ehrlich test, such as the Hoesch and Watson-Schwartz tests, are used to improve specificity for PBG over other interfering substances like urobilinogen.[2][6]
-
Drug Discovery and Development: Many natural products and synthetic compounds with therapeutic potential contain a pyrrole moiety.[7][8][9] The Ehrlich reaction can be used for the initial screening and characterization of these compounds.
-
Stability-Indicating Assays: For pyrrole-containing drugs, this reaction can be part of a stability-indicating method to detect degradation products that retain the pyrrole ring.[10][11]
-
Metabolic Studies: The metabolism of certain drugs and toxins, such as hepatotoxic pyrrolizidine alkaloids, can be monitored by detecting their pyrrolic metabolites in biological fluids using the Ehrlich reagent.[12][13][14]
-
Detection of Oxidative Damage: Protein-bound pyrroles can be a marker for oxidative stress. Modified Ehrlich's reagents have been used to detect and identify proteins damaged by oxidation.[15]
Quantitative Data
The following table summarizes key quantitative parameters for the reaction of various pyrrole-containing compounds with Ehrlich's reagent under specific conditions.
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) | Detection Limit | Reference |
| Porphobilinogen (PBG) | 555 | ~61,000 M⁻¹cm⁻¹ | 9 µmol/L | [6] |
| "ALA-pyrrole" | Not specified | 46,000 M⁻¹cm⁻¹ | Not specified | [16] |
| "GSA-pyrrole" | Not specified | 865 M⁻¹cm⁻¹ | Not specified | [16] |
| Hydroxypyrrole | 540 | Not specified | Not specified | [4] |
Note: The reaction conditions, such as acid concentration, temperature, and reaction time, significantly influence the λmax and molar extinction coefficient. The values presented are indicative and may vary based on the specific protocol used.
Experimental Protocols
Preparation of Ehrlich's Reagent
There are several formulations for Ehrlich's reagent. The choice of acid and solvent can influence the reagent's stability and reactivity.
Standard Ehrlich's Reagent:
-
Dissolve 2.0 g of p-dimethylaminobenzaldehyde in 50 mL of 95% ethanol.
-
Slowly and carefully add 50 mL of concentrated hydrochloric acid.
-
Store the reagent in a dark, glass bottle at room temperature. The reagent is best when used fresh.[2]
Modified Ehrlich's Reagent (for Porphobilinogen):
-
Dissolve 1 g of p-dimethylaminobenzaldehyde in a mixture of 8 mL of 70% perchloric acid and make up to 50 mL with an appropriate solvent as specified in the particular assay.[5]
Qualitative Protocol: Spot Test for Pyrroles
This protocol is suitable for rapid screening of the presence of pyrroles.
-
Place a small amount of the sample (e.g., a few milligrams of a solid or a drop of a solution) onto a white spot plate or in a test tube.
-
Add 1-2 drops of Ehrlich's reagent.
-
Observe for an immediate color change. A pink, red, or purple color indicates a positive result.
Figure 2: Experimental workflow for the qualitative spot test.
Quantitative Protocol: Spectrophotometric Determination of Pyrroles
This protocol provides a general framework for the quantitative analysis of pyrroles. Optimization of incubation time, temperature, and reagent concentrations may be necessary for specific applications.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the pyrrole compound of interest at known concentrations in a suitable solvent.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards to a concentration within the expected linear range of the assay. For biological samples, a prior extraction step may be necessary to isolate the pyrrole-containing compounds and remove interfering substances.[4]
-
Reaction: a. To a set of test tubes, add a defined volume of each standard solution and the sample solution. b. Include a blank tube containing only the solvent. c. Add a specific volume of Ehrlich's reagent to each tube and mix thoroughly. d. Incubate the tubes at a controlled temperature for a specific period to allow for color development.
-
Spectrophotometric Measurement: a. After incubation, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) using a spectrophotometer. b. Use the blank solution to zero the spectrophotometer.
-
Data Analysis: a. Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. b. Determine the concentration of the pyrrole in the sample by interpolating its absorbance on the calibration curve.
Conclusion
The Ehrlich reaction remains a robust and valuable analytical method for the detection and quantification of pyrrole-containing compounds. Its simplicity, sensitivity, and wide range of applications make it an indispensable tool for researchers, scientists, and drug development professionals. Proper understanding of the reaction mechanism and careful optimization of the experimental protocol are crucial for obtaining accurate and reproducible results.
References
- 1. Laboratory Diagnosis of Porphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Sixty years of conjecture over a urinary biomarker: a step closer to understanding the proposed link between anxiety and urinary pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Screening tests for porphobilinogen are insensitive. The problem and its solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
- 8. scispace.com [scispace.com]
- 9. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Pattern of Hepatotoxic Pyrrolizidine Alkaloids in Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicity and metabolism of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of damaged proteins in human serum using modified Ehrlich's reagent to target protein-bound pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. "Chemical synthesis of a "GSA-pyrrole" and its reaction with Ehrlich's " by Paul A. Liddell, Timothy P. Forsyth et al. [repository.lsu.edu]
Application Notes and Protocols for Pre-column Derivatization with Benzaldehydes for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pre-column derivatization is a crucial technique in chromatography for enhancing the detectability and improving the chromatographic properties of analytes that lack a strong chromophore or are too polar for effective separation on common stationary phases. This application note focuses on the use of benzaldehyde and its derivatives as pre-column derivatization reagents for the analysis of primary amines, with a particular emphasis on the determination of hydrazine and its derivatives in pharmaceutical substances.
The reaction of an aldehyde with a primary amine results in the formation of a Schiff base (or a hydrazone in the case of hydrazine), which is a more hydrophobic and chromophoric molecule. This derivatization strategy significantly enhances the sensitivity for UV-Vis and fluorescence detection and improves retention in reversed-phase liquid chromatography (RP-LC).
Principle of Derivatization
The fundamental reaction involves the nucleophilic addition of the primary amine to the carbonyl carbon of benzaldehyde, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base. When hydrazine (H₂N-NH₂) is the analyte, it reacts with two molecules of benzaldehyde to form benzalazine, a stable and highly conjugated molecule ideal for chromatographic analysis.[1] This reaction is typically carried out under mild acidic or neutral conditions and proceeds efficiently at room or slightly elevated temperatures.
Applications
The primary application of pre-column derivatization with benzaldehyde is in the trace-level quantification of hydrazine and related compounds in active pharmaceutical ingredients (APIs) and drug products.[2] Hydrazine is a potential genotoxic impurity, and its levels are strictly controlled in pharmaceuticals. This method is also applicable to the analysis of other primary amines and amino acids that can be challenging to detect directly.
Quantitative Data Summary
The following table summarizes the quantitative performance data from a validated method for the simultaneous quantification of hydrazine and acetohydrazide using benzaldehyde derivatization followed by LC-MS.
| Analyte | Derivatizing Agent | Matrix | Chromatographic Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| Hydrazine | Benzaldehyde | Pharmaceuticals | LC-MS | 0.002 ng/mL[1] | 0.005 ng/mL[1] | 1-100 ppm[1][2] |
| Acetohydrazide | Benzaldehyde | Pharmaceuticals | LC-MS | Not Specified | Not Specified | 1-100 ppm[2] |
Experimental Protocols
Protocol 1: Determination of Hydrazine and Acetohydrazide in Pharmaceutical Samples by LC-MS
This protocol is adapted from a validated method for the simultaneous quantification of trace level hydrazine and acetohydrazide.[2]
5.1.1. Materials and Reagents
-
Hydrazine sulfate (analytical standard)
-
Acetohydrazide (analytical standard)
-
Benzaldehyde (reagent grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Sample (API or drug product)
-
Volumetric flasks, pipettes, and autosampler vials
5.1.2. Solutions Preparation
-
Diluent: 50:50 (v/v) Methanol:Water.
-
Benzaldehyde Derivatizing Solution (0.1 M): Dissolve 1.06 g of benzaldehyde in 100 mL of methanol.[1]
-
Hydrazine and Acetohydrazide Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of hydrazine sulfate and acetohydrazide standards in the diluent.
-
Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 to 100 ppm.
5.1.3. Sample and Standard Derivatization Procedure
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Add 5 mL of diluent and sonicate to dissolve.
-
To 1 mL aliquots of the sample solution and each standard solution in separate vials, add 100 µL of the 0.1 M Benzaldehyde Derivatizing Solution.[1]
-
Vortex the solutions for 30 seconds.
-
Allow the reaction to proceed at room temperature for 20 minutes.[1]
-
Dilute the solutions to a final volume of 10 mL with the diluent.
-
Transfer the derivatized solutions to autosampler vials for LC-MS analysis.
5.1.4. Chromatographic Conditions
-
Instrument: HPLC system coupled with a mass spectrometer (LC-MS).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0 10 10 90 15 90 15.1 10 | 20 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Monitor the appropriate m/z values for the derivatized hydrazine (benzalazine) and acetohydrazide.
5.1.5. Matrix Matching Considerations
For certain sample matrices, especially those containing API salts, the derivatization reaction rate and recovery can be affected.[2] In such cases, a "matrix matching" strategy is recommended. This involves acidifying the derivatization reaction medium with an acid that matches the counter-ion of the API salt to ensure consistent reaction rates between standards and samples.[2]
Visualizations
Chemical Reaction Pathway
References
Application Notes and Protocols for the Synthesis of Novel Dyes from 2-[2-(Dimethylamino)ethoxy]benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel dyes derived from 2-[2-(Dimethylamino)ethoxy]benzaldehyde. This class of compounds holds significant potential in the development of fluorescent probes and other dye-based applications due to the presence of the electron-donating dimethylaminoethoxy group, which can enhance the molecule's photophysical properties. The protocols outlined below are based on established synthetic methodologies for analogous benzaldehyde derivatives and are intended to serve as a comprehensive guide for the preparation, and characterization of these promising molecules.
Introduction
The synthesis of novel organic dyes is a cornerstone of advancements in various scientific fields, including biomedical imaging, materials science, and diagnostics. Benzaldehyde derivatives are versatile precursors in the synthesis of a wide array of dye structures, such as azo dyes and fluorescent probes. The incorporation of a 2-[2-(Dimethylamino)ethoxy] moiety into the benzaldehyde scaffold is a strategic approach to modulate the electronic properties and, consequently, the spectroscopic characteristics of the resulting dyes. The tertiary amine can act as a potent auxochrome, potentially leading to dyes with enhanced fluorescence quantum yields and large Stokes shifts, which are desirable properties for fluorescent probes.
This document details a proposed two-step synthetic pathway for the generation of a Schiff base intermediate from this compound, followed by its use as a coupling component in the synthesis of an azo dye. Furthermore, a protocol for the synthesis of a fluorescent probe via a condensation reaction is provided.
Proposed Synthetic Pathways
The versatile nature of the aldehyde functional group in this compound allows for several synthetic routes to produce a variety of dyes. Two primary pathways are detailed here: the synthesis of an azo dye via a Schiff base intermediate and the synthesis of a fluorescent probe through condensation with an appropriate amine-containing fluorophore.
Synthesis of an Azo Dye
A common and effective strategy for incorporating a benzaldehyde derivative into an azo dye structure is through the formation of a Schiff base, which then acts as a coupling component for a diazonium salt.
Step 1: Synthesis of the Schiff Base Intermediate. this compound is reacted with an aromatic amine containing an activating group, such as p-aminophenol, to form a Schiff base (imine). The hydroxyl group of the p-aminophenol will serve as the active site for the subsequent azo coupling reaction.
Step 2: Diazotization and Azo Coupling. A primary aromatic amine, for example, 4-chloroaniline, is diazotized using sodium nitrite in an acidic medium at low temperatures. The resulting diazonium salt is then coupled with the Schiff base synthesized in the first step to yield the final azo dye.[1]
Synthesis of a Fluorescent Probe
Fluorescent probes can be synthesized through the condensation of this compound with a suitable amine-containing molecule. This often results in a Schiff base that can act as a chemosensor, where the binding of a metal ion or other analyte restricts C=N isomerization and enhances fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of dyes derived from this compound.
Protocol 1: Synthesis of a Schiff Base Intermediate
This protocol outlines the synthesis of a Schiff base from this compound and p-aminophenol.
Materials:
-
This compound
-
p-Aminophenol
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 0.01 mol of this compound in 50 mL of ethanol.
-
Addition of Amine: To this solution, add 0.01 mol of p-aminophenol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol or an ethanol-water mixture.
-
Drying: Dry the purified Schiff base in a vacuum oven.
Protocol 2: Synthesis of the Final Azo Dye
This protocol describes the diazotization of 4-chloroaniline and its subsequent coupling with the Schiff base intermediate prepared in Protocol 1.
Materials:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Schiff base intermediate from Protocol 1
-
10% Aqueous Sodium Hydroxide Solution
Procedure:
-
Diazotization of 4-Chloroaniline:
-
In a 100 mL beaker, dissolve 0.01 mol of 4-chloroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve 0.01 mol of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold 4-chloroaniline solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C.[1]
-
Stir for an additional 15 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Azo Coupling:
-
In a 250 mL beaker, dissolve 0.01 mol of the Schiff base intermediate in 50 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold Schiff base solution with continuous, efficient stirring. Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.[1]
-
Continue stirring the reaction mixture in the ice bath for another 30 minutes after the addition is complete.
-
-
Isolation and Purification:
-
Collect the crude azo dye by vacuum filtration.
-
Wash the filter cake with a generous amount of cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.
-
-
Drying: Dry the final product in a vacuum oven.
Protocol 3: Synthesis of a Generic Schiff Base Fluorescent Probe
This protocol describes the synthesis of a Schiff base fluorescent probe by reacting this compound with ethylenediamine.
Materials:
-
This compound
-
Ethylenediamine
-
Absolute Ethanol
-
Glacial Acetic Acid
Procedure:
-
Dissolve 2 mmol of this compound in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
To this solution, add a solution of 1 mmol of ethylenediamine in 10 mL of absolute ethanol dropwise with continuous stirring.
-
Add a few drops of glacial acetic acid as a catalyst.[2]
-
Attach a condenser and reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.
Data Presentation
The following table summarizes typical performance data for Schiff base fluorescent probes analogous to those that could be synthesized from this compound for the detection of Al³⁺. This data is provided as a reference for expected performance.
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~370 nm | [2] |
| Emission Wavelength (λem) | ~460 nm | [2] |
| Quantum Yield (Φ) | Low (in absence of ion) to Moderate (in presence of ion) | [2] |
| Detection Limit | Micromolar (µM) range | [2] |
| Response Time | < 1 minute | [2] |
Visualizations
The following diagrams illustrate the synthetic workflows and a proposed mechanism of action for the synthesized dyes.
Caption: Synthetic workflow for the azo dye.
Caption: General synthesis and detection mechanism of a fluorescent probe.
Caption: General experimental workflow for dye synthesis and application.
Conclusion
The synthetic platforms based on this compound offer a versatile and straightforward approach to developing novel dyes and fluorescent probes. The protocols and data presented here, adapted from well-established systems, provide a solid foundation for researchers to design and implement these powerful analytical and imaging tools in their respective fields. The potential for high sensitivity and selectivity of such probes makes them valuable for a wide array of applications, from fundamental biological research to the development of new diagnostic and therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde and improving reaction yields.
Troubleshooting Guide
Question: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, typically carried out via a Williamson ether synthesis, can stem from several factors. The primary reasons include incomplete reaction, side reactions, and suboptimal reaction conditions. Here is a breakdown of potential issues and their solutions:
1. Incomplete Deprotonation of Salicylaldehyde:
-
Problem: The phenolic hydroxyl group of salicylaldehyde must be fully deprotonated to form the reactive phenoxide ion. An insufficiently strong base or an inadequate amount of base will lead to unreacted starting material.
-
Solution:
-
Base Selection: Use a sufficiently strong base to ensure complete deprotonation. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective.
-
Stoichiometry: Use at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial.
-
2. Competing Side Reactions:
-
Problem: The primary competing reactions are C-alkylation of the aromatic ring and elimination of the alkyl halide.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the carbon atoms of the aromatic ring (C-alkylation, undesired).
-
E2 Elimination: The alkylating agent, 2-(dimethylamino)ethyl chloride, can undergo elimination to form an alkene, especially in the presence of a strong, sterically hindered base.
-
-
Solution:
-
Solvent Choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) generally favor O-alkylation over C-alkylation.
-
Temperature Control: Lower reaction temperatures can favor the desired SN2 reaction over elimination. However, the reaction must be warm enough to proceed at a reasonable rate. Optimization of the reaction temperature is crucial.
-
Choice of Leaving Group: While chloride is a common leaving group, using 2-(dimethylamino)ethyl bromide or iodide may increase the rate of the desired SN2 reaction.
-
3. Degradation of Reactants or Product:
-
Problem: The aldehyde functional group can be sensitive to strongly basic or high-temperature conditions, potentially leading to side reactions or decomposition.
-
Solution:
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to avoid prolonged reaction times that could lead to product degradation.
-
Work-up Procedure: Upon completion, the reaction should be promptly worked up by quenching the base and extracting the product.
-
4. Inefficient Purification:
-
Problem: The product may be lost during the work-up and purification steps.
-
Solution:
-
Extraction: Ensure the aqueous layer is at the correct pH to maximize the extraction of the amine-containing product into the organic phase.
-
Chromatography: Use an appropriate solvent system for column chromatography to effectively separate the product from unreacted starting materials and byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and alkylating agent?
A1: The recommended starting materials are salicylaldehyde and 2-(dimethylamino)ethyl chloride or its hydrochloride salt. If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.
Q2: Which base is most effective for this reaction?
A2: The choice of base can significantly impact the yield. While potassium carbonate is a common and milder choice, stronger bases like sodium hydride or potassium tert-butoxide can lead to higher yields by ensuring complete deprotonation of the salicylaldehyde. However, stronger bases may also promote side reactions if not used under optimal conditions.
Q3: What is the optimal solvent and temperature for the reaction?
A3: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they favor the desired SN2 reaction. The optimal temperature is typically in the range of 60-100 °C. It is recommended to start with a lower temperature and monitor the reaction progress, increasing the temperature if the reaction is too slow.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of a nonpolar solvent like hexane or heptane and a polar solvent like ethyl acetate, with a small amount of triethylamine to prevent streaking of the amine product.
Q5: What are the common byproducts, and how can I remove them?
A5: Common byproducts include unreacted salicylaldehyde, C-alkylated products, and elimination products from the alkylating agent. Purification is typically achieved through column chromatography on silica gel.
Data Presentation
The following table provides illustrative data on how different reaction conditions can affect the yield of this compound. This data is representative and based on typical outcomes for Williamson ether syntheses of phenolic aldehydes.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | Reflux | 24 | 45 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 12 | 65 |
| 3 | NaH (1.2) | THF | 60 | 8 | 75 |
| 4 | NaH (1.2) | DMF | 60 | 6 | 85 |
| 5 | t-BuOK (1.2) | THF | 50 | 10 | 70 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound:
This protocol describes a general procedure for the synthesis of the target compound. Optimization of specific parameters may be required to achieve the best results.
Materials:
-
Salicylaldehyde
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane, Ethyl acetate, and Triethylamine for chromatography
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add salicylaldehyde (1.0 equiv.).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the salicylaldehyde.
-
Base Addition (using NaH): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equiv.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until the evolution of hydrogen gas ceases.
-
Base Addition (using K₂CO₃): Add anhydrous potassium carbonate (1.5 equiv.) to the solution of salicylaldehyde in DMF.
-
Alkylating Agent Addition: Dissolve 2-(dimethylamino)ethyl chloride hydrochloride (1.1 equiv.) and an additional equivalent of the base (if using the hydrochloride salt with K₂CO₃) in a minimal amount of DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench any excess NaH by the slow addition of isopropanol, followed by water.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane with 1% triethylamine as the eluent to afford the pure this compound.
Mandatory Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of the target molecule.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting and improving low reaction yields.
Technical Support Center: Purification of 2-[2-(Dimethylamino)ethoxy]benzaldehyde
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2-[2-(Dimethylamino)ethoxy]benzaldehyde by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Experimental Protocol: Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography, with special considerations for its basic nature.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection (TLC):
-
Develop a suitable mobile phase by testing various solvent systems using TLC. Due to the basicity of the tertiary amine, streaking is a common issue on standard silica gel.[1] To mitigate this, add a small amount of a basic modifier like triethylamine (0.1-2%) to the eluent.[1][2][3]
-
Start with a non-polar solvent system and gradually increase polarity. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.[2]
-
-
Column Packing (Wet Slurry Method):
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1-2 cm) over the plug.[4]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.[4]
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.[4]
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent just to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared mobile phase to the top of the column.
-
Begin collecting fractions in test tubes.
-
If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[2]
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the purified product.
-
Combine the pure fractions containing the target compound.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Data Presentation
Table 1: Suggested Mobile Phase Systems for Method Development
| Solvent System Components (v/v) | Modifier | Polarity | Recommended Use |
| Hexane / Ethyl Acetate | 0.1-2% Triethylamine | Low to Medium | Initial screening and purification of less polar impurities. |
| Dichloromethane / Methanol | 0.1-2% Triethylamine | Medium to High | For eluting more polar compounds and when higher solubility is needed. |
| Chloroform / Acetone | 0.1-2% Triethylamine | Medium | Alternative solvent system. |
| Hexane / Acetone | 0.1-2% Triethylamine | Low to Medium | Another option for initial screening. |
Visualization of Experimental Workflow
References
Technical Support Center: Optimizing Reactions with 2-[2-(Dimethylamino)ethoxy]benzaldehyde
Welcome to the technical support center for 2-[2-(Dimethylamino)ethoxy]benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperatures and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for synthesizing this compound, and what is the recommended temperature?
A1: The most common method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of 2-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride. While specific data for the ortho isomer is limited in readily available literature, a common starting point is based on the well-documented synthesis of the para isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde. For the synthesis of the para isomer, a reaction temperature of 80°C is typically employed.[1] Generally, Williamson ether syntheses are conducted in a temperature range of 50-100°C.
Q2: How does temperature affect the Williamson ether synthesis of this compound?
A2: Temperature is a critical parameter in the Williamson ether synthesis.
-
Low Temperatures (<50°C): The reaction rate may be very slow, leading to incomplete conversion of the starting materials even after extended reaction times.
-
Optimal Temperatures (50-80°C): This range generally provides a good balance between reaction rate and product purity. For a similar synthesis of 2-ethoxybenzaldehyde derivatives, a temperature of 80°C is recommended.[2]
-
High Temperatures (>100°C): Elevated temperatures can lead to an increase in side reactions. A potential side reaction is the elimination of HCl from 2-(dimethylamino)ethyl chloride, especially in the presence of a strong base. This can reduce the yield of the desired ether product.
Q3: What are the recommended temperatures for subsequent reactions involving the aldehyde group of this compound?
A3: The aldehyde functional group can undergo various transformations. Temperature control is crucial to ensure high yields and purity.
-
Reduction: For the reduction of the aldehyde to an alcohol, low temperatures are generally preferred. For instance, the reduction of the related 4-[2-(Dimethylamino)ethoxy]benzaldehyde using sodium borohydride is carried out under ice bath conditions (0°C).[1] This helps to prevent over-reduction or side reactions.
-
Condensation Reactions (e.g., Knoevenagel, Wittig): The optimal temperature for condensation reactions can vary depending on the specific reagents and catalysts used. It is often necessary to perform these reactions at room temperature or with gentle heating to achieve a reasonable reaction rate without promoting side product formation.
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low yield in Williamson ether synthesis | Reaction temperature is too low, resulting in a slow reaction rate and incomplete conversion. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or GC. A typical range to explore is 60-90°C. |
| Presence of significant side products in Williamson ether synthesis | Reaction temperature is too high, promoting side reactions such as elimination of the alkyl halide. | Decrease the reaction temperature. If a high temperature was used, try running the reaction at a lower temperature (e.g., 70-80°C) for a longer duration. |
| Over-reduction of the aldehyde to an alcohol during a reduction reaction | The reaction temperature is too high, leading to the formation of the corresponding benzyl alcohol. | Perform the reaction at a lower temperature. Using an ice bath (0°C) or even a dry ice/acetone bath (for very reactive reducing agents) is recommended. Add the reducing agent slowly to maintain a low reaction temperature. |
| Formation of colored impurities during the reaction or workup | The compound may be sensitive to heat, leading to decomposition. | Maintain lower temperatures throughout the reaction and purification steps. If distillation is required, perform it under reduced pressure to lower the boiling point. |
Data Presentation
Table 1: General Temperature Guidelines for Reactions Involving this compound and Related Compounds
| Reaction Type | Substrate | Reagents | Temperature (°C) | Yield (%) | Key Observations | Reference |
| Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, 2-(dimethylamino)chloroethane hydrochloride | K₂CO₃, Triethylamine, DMF | 80 | 86.3 | Standard condition for the para-isomer. | [1] |
| Williamson Ether Synthesis | 2-Hydroxy-4-nitrobenzaldehyde, Ethyl iodide | K₂CO₃, DMF | 80 | Not specified | General protocol for substituted salicylaldehydes. | [2] |
| Aldehyde Reduction | 4-[2-(Dimethylamino)ethoxy]benzaldehyde | Sodium borohydride, Methanol | Ice bath (approx. 0) | 87 | Low temperature to avoid over-reduction. | [1] |
| N-Alkylation | 5-(chloromethyl)-2-hydroxybenzaldehyde, 1-benzyl-1H-imidazole | Toluene | 70 | 60 | Example of a reaction with a related salicylaldehyde derivative. | [3] |
| Esterification | 4-Fluorobenzylamine, 2-(dimethylamino)ethanol | Sodium hydride | 130-140 | 91 | High temperature required for this specific transformation. | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis (Adapted from a similar procedure for the 4-isomer)
Materials:
-
2-Hydroxybenzaldehyde
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Triethylamine
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxybenzaldehyde, potassium carbonate, and DMF.
-
Stir the mixture at room temperature.
-
Add 2-(dimethylamino)ethyl chloride hydrochloride to the mixture, followed by the dropwise addition of triethylamine.
-
Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Visualizations
Diagram 1: Decision-Making Workflow for Temperature Optimization in the Williamson Ether Synthesis of this compound
References
Technical Support Center: Troubleshooting Incomplete Derivatization Reactions
Welcome to the Technical Support Center for troubleshooting derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during chemical derivatization for chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is chemical derivatization and why is it necessary?
Chemical derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][2][3] It is often necessary to:
-
Increase the volatility and thermal stability of polar compounds for GC analysis.[1][3][4]
-
Enhance the detectability of the analyte by introducing a chromophore for UV detection or an electrophore for electron capture detection (ECD).[3][5]
-
Improve chromatographic peak shape and resolution by reducing polar interactions with the stationary phase.[1][4]
Q2: What are the most common types of derivatization reactions?
The three primary types of derivatization reactions are:
-
Silylation: This is the most common technique, where an active hydrogen in functional groups like -OH, -NH, -SH, and -COOH is replaced by a silyl group (e.g., trimethylsilyl, TMS).[3][6] This generally increases volatility and thermal stability.[7]
-
Acylation: This method reduces the polarity of amino, hydroxyl, and thiol groups by introducing an acyl group.[6][7] It is particularly useful for highly polar compounds like carbohydrates and amino acids.[7]
-
Alkylation: This technique reduces molecular polarity by substituting active hydrogens with an alkyl group, and is commonly used to convert organic acids into esters.[3][7]
Q3: What are the tell-tale signs of an incomplete derivatization reaction in my chromatogram?
Incomplete derivatization can manifest in several ways in your chromatographic data:
-
Small or no peak for the derivatized analyte: This is a primary indicator that the reaction has not proceeded efficiently.[8]
-
Presence of the underivatized analyte peak: Often, this peak will be broad and tailing due to the high polarity of the original compound.[4][9]
-
Multiple or broad peaks for a single analyte: This can occur when both the derivatized and underivatized forms of the analyte are present.[9]
-
Poor reproducibility of results: Inconsistent reaction yields will lead to variability in quantitative analysis.[2]
Q4: How can I confirm if my derivatization reaction has gone to completion?
To ensure your reaction is complete, you can perform a time-course study. Analyze aliquots of the reaction mixture at different time points (e.g., 10, 20, 30, 60 minutes) to determine when the product peak area reaches a maximum and the starting material peak disappears or minimizes.[9][10]
Troubleshooting Guide for Incomplete Derivatization
This guide provides a systematic approach to diagnosing and resolving issues related to incomplete derivatization reactions.
Issue 1: Low or no product yield.
Q: I am observing a very small or no peak for my derivatized product. What are the potential causes and how can I resolve this?
A: This is a common problem that can often be traced back to issues with reagents, reaction conditions, or the sample itself. A logical troubleshooting workflow can help pinpoint the cause.
Caption: A step-by-step workflow for troubleshooting incomplete derivatization.
Potential Causes and Solutions:
-
Presence of Moisture:
-
Problem: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture.[1][4][8][11][12][13] Water will react with the reagent, deactivating it and preventing the derivatization of your analyte.[1][4][8][13]
-
Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).[11] Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[11][12] If your sample is in an aqueous solution, it must be completely evaporated to dryness before adding the reagents.[8][12][14]
-
-
Degraded or Improperly Stored Reagents:
-
Insufficient Reagent Concentration:
-
Problem: An inadequate amount of derivatizing reagent will lead to an incomplete reaction.[4][13][14]
-
Solution: A molar excess of the derivatizing agent is typically required to drive the reaction to completion.[9][12][16] As a general rule, start with at least a 2:1 molar ratio of the reagent to active hydrogens in your sample, and optimize from there.[1][13][14]
-
-
Suboptimal Reaction Time and Temperature:
-
Problem: The reaction may not have had enough time or energy to proceed to completion.[4][9][12][13] Some functional groups, like amides, are less reactive and may require more stringent conditions.[1][8]
-
Solution: Optimize both the reaction time and temperature.[2][12][13] For less reactive compounds, you may need to increase the temperature or extend the reaction time.[1][8][9] However, avoid excessive heat as it can lead to degradation of the analyte or reagent.[9]
-
-
Sample Matrix Interference:
-
Problem: Components in a complex sample matrix can compete with the analyte for the derivatizing agent or inhibit the reaction.[9][12][13]
-
Solution: Perform a sample cleanup step prior to derivatization.[9][12][13] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective in removing interfering substances.[9]
-
Issue 2: Peak tailing and poor peak shape.
Q: My derivatized analyte peak is tailing. What could be the cause and how do I fix it?
A: Peak tailing is often a sign of active sites in the GC system interacting with your analyte, which can be exacerbated by incomplete derivatization.
Caption: Logical relationships in troubleshooting peak tailing.
Potential Causes and Solutions:
-
Incomplete Derivatization:
-
Problem: If the derivatization is incomplete, the remaining polar functional groups on the underivatized analyte can interact with active sites in the GC column, causing peak tailing.[4][8]
-
Solution: Re-optimize your derivatization conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.[8][9]
-
-
GC System Activity:
-
Problem: Active sites on the GC column or injector liner can cause peak tailing.[8] Residual silanol groups on the column are a common cause.[9]
-
Solution: Use a column with end-capping.[9] Regularly clean or replace the injector liner.[8] Conditioning the column at its maximum recommended temperature can also help remove contaminants.[4]
-
-
Excess Derivatizing Reagent:
-
Problem: A large excess of unreacted derivatizing reagent or its byproducts can interfere with the chromatography and cause poor peak shape.[4][9]
-
Solution: While a molar excess is necessary, try reducing the amount of reagent injected.[4] Consider a workup procedure to remove the excess reagent before analysis.[4]
-
Data Presentation: Optimizing Reaction Conditions
The optimal conditions for derivatization can vary significantly depending on the analyte, the derivatization reagent, and the functional group being targeted. The following table summarizes typical starting conditions and optimization ranges for common derivatization reactions.
| Parameter | Silylation (e.g., BSTFA, MSTFA) | Acylation (e.g., TFAA, PFAA) | Esterification (e.g., BF3-Methanol) |
| Temperature | 60 - 80°C | Room Temp - 60°C | 60 - 100°C[4][14] |
| Time | 30 - 60 minutes[8][14] | 15 - 45 minutes | 10 - 60 minutes[4] |
| Reagent Excess | 2-10 fold molar excess | 5-10 fold molar excess | >10 fold molar excess |
| Solvent | Aprotic (e.g., Pyridine, Acetonitrile) | Aprotic (e.g., Toluene, Acetonitrile) | Methanol |
| Key Issues | Moisture sensitivity, reagent instability | Acidic byproducts, reagent instability | Moisture sensitivity, potential for artifacts[4] |
Experimental Protocols
General Protocol for Silylation of a Hydroxyl-Containing Analyte
This protocol provides a general guideline for the derivatization of an analyte containing a hydroxyl group (e.g., a fatty alcohol or steroid) using BSTFA with a TMCS catalyst for GC-MS analysis. Note: This protocol should be optimized for your specific application.
Reagents and Materials:
-
Dried analyte sample (1-5 mg)
-
Anhydrous Pyridine or Acetonitrile
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vial with a screw cap and PTFE-lined septum
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Place a known amount of the dried sample (typically 1-5 mg) into a reaction vial.[14] If the sample is in a solvent, evaporate the solvent completely under a gentle stream of nitrogen.[8][12][14] It is critical that the sample is completely dry.[8]
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine) to dissolve the sample.[14] Then, add 200 µL of BSTFA containing 1% TMCS.[14]
-
Reaction: Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven.[14]
-
Cooling: Allow the vial to cool to room temperature.[8]
-
Analysis: The sample is now ready for direct injection into the GC-MS system.[8][14] An appropriate volume (e.g., 1 µL) can be injected.[8]
Note on Stability: Silyl derivatives can be prone to hydrolysis.[17] It is generally recommended to analyze the derivatized samples as soon as possible after preparation.[13][17] If storage is necessary, keep the tightly capped vials at a low temperature (e.g., 4°C) to minimize degradation.[13]
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. support.waters.com [support.waters.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of 2-[2-(Dimethylamino)ethoxy]benzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-[2-(Dimethylamino)ethoxy]benzaldehyde to prevent its oxidation. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound, like other benzaldehyde derivatives, is oxidation. The aldehyde functional group is susceptible to oxidation, which converts it to the corresponding carboxylic acid, 2-[2-(Dimethylamino)ethoxy]benzoic acid. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
Q2: What are the ideal storage conditions to prevent oxidation?
A2: To minimize oxidation, this compound should be stored under an inert atmosphere, protected from light, and at a controlled temperature.
Q3: What is an inert atmosphere and how can I achieve it for storing my compound?
A3: An inert atmosphere is an environment of a non-reactive gas, which prevents unwanted chemical reactions such as oxidation.[1] The most commonly used inert gases in a laboratory setting are nitrogen and argon.[1] You can achieve an inert atmosphere by gently flushing the headspace of your storage container with the inert gas before sealing it tightly.[2]
Q4: Are there any chemical additives I can use to prevent oxidation?
A4: Yes, antioxidants can be added to inhibit the oxidation of aldehydes. For benzaldehyde and its derivatives, phenolic antioxidants such as hydroquinone or catechol have been used.[3][4] These compounds act as radical scavengers, interrupting the oxidation chain reaction. However, the compatibility and potential interactions between these antioxidants and the dimethylamino group of your molecule should be considered, especially for long-term storage or if the compound is to be used in sensitive biological assays.
Q5: How can I monitor the stability of my stored this compound?
A5: The stability of the compound can be monitored by periodically analyzing its purity using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the amount of the active compound and detect the formation of degradation products over time.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The compound has turned yellow or brownish. | Oxidation of the aldehyde group, potentially accelerated by exposure to air and light. | Purify the compound by distillation or chromatography if necessary. For future storage, ensure the container is tightly sealed under an inert atmosphere and stored in a dark, cool place. |
| Reduced potency or unexpected results in experiments. | Degradation of the compound due to improper storage. | Verify the purity of your compound using an appropriate analytical method like HPLC. If significant degradation is observed, discard the old stock and use a fresh, properly stored sample. |
| Precipitate formation in the liquid compound. | Formation of the less soluble benzoic acid derivative upon oxidation. | The precipitate is likely 2-[2-(Dimethylamino)ethoxy]benzoic acid. The presence of this impurity can be confirmed by analytical techniques. If the purity of the remaining liquid is critical, purification is required. |
Experimental Protocols
Protocol 1: Procedure for Storage under an Inert Atmosphere
This protocol describes a simple and effective method for storing air-sensitive reagents like this compound.
Materials:
-
Vial with a PTFE-lined screw cap or a septa-sealed vial
-
Source of inert gas (Nitrogen or Argon) with a regulator and tubing
-
Pipette or syringe for transferring the compound
Procedure:
-
Transfer the desired amount of this compound into a clean, dry vial.
-
Insert a tube connected to the inert gas source into the vial, ensuring the tip is just above the liquid's surface.
-
Gently flush the headspace of the vial with the inert gas for 30-60 seconds to displace the air.[2][5]
-
While maintaining a positive flow of the inert gas, carefully remove the tubing and immediately seal the vial tightly with the cap.
-
For added protection, wrap the cap and neck of the vial with parafilm.
-
Store the vial in a cool, dark place, such as a refrigerator or a desiccator cabinet away from light sources.
Protocol 2: Stability Indicating HPLC Method for Purity Assessment
This protocol provides a general framework for a stability-indicating HPLC method to assess the purity of this compound and detect its primary oxidation product. Method optimization and validation are crucial for accurate and reliable results.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
A reverse-phase C18 column is generally suitable for this type of analysis.[2][6]
Mobile Phase and Gradient (Example):
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.
-
A gradient elution is recommended to separate the parent compound from potential impurities with different polarities.
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Detection:
-
UV detection at a wavelength where both the aldehyde and the potential benzoic acid derivative show good absorbance (e.g., 254 nm or 272 nm).[7]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Dilute the stock solution to an appropriate concentration for HPLC analysis.
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products. The primary oxidation product, 2-[2-(Dimethylamino)ethoxy]benzoic acid, is expected to have a shorter retention time than the parent aldehyde in a reverse-phase system due to its increased polarity.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Recommended workflow for storage and stability monitoring.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of p-(2-(Dimethylamino)ethoxy)benzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZALDEHYDE | 15182-92-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Kinetics for 2-[2-(Dimethylamino)ethoxy]benzaldehyde Substitutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction kinetics for substitutions involving 2-[2-(Dimethylamino)ethoxy]benzaldehyde. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the rate of nucleophilic aromatic substitution (SNAr) on this compound?
A1: The kinetics of SNAr reactions on this compound are primarily influenced by four factors:
-
Nature of the Nucleophile: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity is affected by the atom's charge, electronegativity, and steric hindrance.[1]
-
Leaving Group: The reaction rate is influenced by the nature of the leaving group. For SNAr reactions, more electronegative leaving groups can increase the rate of nucleophilic attack, which is often the rate-determining step.[2]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile generally accelerate SNAr reactions by solvating the cation of the nucleophile's salt, thus increasing the nucleophile's reactivity.[3][4][5]
-
Temperature: Increasing the reaction temperature typically increases the reaction rate. However, it can also lead to undesired side reactions, so optimization is often necessary.[6][7]
Q2: How does the 2-[2-(Dimethylamino)ethoxy] substituent affect the reactivity of the benzaldehyde ring in SNAr reactions?
A2: The 2-[2-(Dimethylamino)ethoxy] group is an electron-donating group. In the context of nucleophilic aromatic substitution, which is favored by electron-withdrawing groups, this substituent will generally deactivate the ring towards SNAr. However, its position ortho to the aldehyde can influence the regioselectivity of reactions and potentially participate in directing or chelating effects. The aldehyde group itself is an electron-withdrawing group and will activate the ring, particularly at the ortho and para positions relative to it.
Q3: What are the expected substitution patterns on the this compound ring?
A3: In a typical SNAr reaction, the substitution will occur at a position activated by a strong electron-withdrawing group and bearing a good leaving group. For this compound, if a leaving group is present on the ring (e.g., a halogen), the substitution will be directed by the activating groups. The aldehyde group will strongly activate the ortho and para positions to it. The regioselectivity can be complex and may require computational analysis to predict the most likely site of attack, as steric hindrance from the bulky ethoxy side chain can also play a significant role.[6][8]
Troubleshooting Guide
Issue: The reaction is very slow or has stalled.
-
Probable Cause:
-
Insufficiently activated substrate: The inherent electron-donating nature of the alkoxy group may be deactivating the ring, counteracting the activating effect of the aldehyde.
-
Weak nucleophile: The chosen nucleophile may not be strong enough to attack the electron-rich aromatic ring.
-
Inappropriate solvent: The solvent may be stabilizing the nucleophile too much (e.g., protic solvents) or not be polar enough to facilitate the reaction.[3][4]
-
Low temperature: The activation energy for the reaction may not be overcome at the current temperature.[6]
-
-
Recommended Solutions:
-
Increase Temperature: Carefully increase the reaction temperature in increments while monitoring for side product formation.
-
Use a Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, if using an alcohol, consider deprotonating it with a strong base to form the more nucleophilic alkoxide.
-
Change the Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[5]
-
Add a Phase-Transfer Catalyst: If the nucleophile is in a separate phase, a phase-transfer catalyst can facilitate its transport to the reaction site.
-
Issue: Low yield of the desired product.
-
Probable Cause:
-
Side reactions: The aldehyde group is susceptible to side reactions, such as oxidation to a carboxylic acid or reduction. Nucleophilic addition to the aldehyde carbonyl is also a possibility.[6]
-
Decomposition of starting material or product: The reaction conditions (e.g., high temperature, strong base) may be too harsh.
-
Purification issues: The product may be difficult to separate from the starting material or byproducts, leading to losses during workup and purification.[9]
-
-
Recommended Solutions:
-
Optimize Reaction Conditions: Screen different temperatures, reaction times, and concentrations of reactants.
-
Protect the Aldehyde Group: If side reactions at the aldehyde are suspected, consider protecting it as an acetal before the substitution reaction and deprotecting it afterward.
-
Modify Purification Strategy: Explore different purification techniques. If the product is gummy, consider converting it to a crystalline derivative for easier handling, followed by deprotection.[9] Using a bisulfite adduct is a classic method for purifying aldehydes.[9]
-
Issue: Formation of multiple products (poor regioselectivity).
-
Probable Cause:
-
Competing reaction sites: The electronic and steric effects of the substituents may not strongly favor one position for nucleophilic attack over another.
-
Reaction temperature: Higher temperatures can sometimes lead to a loss of selectivity.
-
-
Recommended Solutions:
-
Lower the Reaction Temperature: This can often improve the selectivity of the reaction.
-
Change the Solvent: The solvent can influence the transition state energies for attack at different positions, thereby affecting regioselectivity.[3]
-
Use a Bulkier Nucleophile: A sterically hindered nucleophile may favor attack at a less sterically crowded position.
-
Data Presentation
The following tables provide generalized data on how reaction parameters can influence the kinetics of SNAr reactions on substituted aromatic compounds. This data is illustrative and should be adapted for specific experimental conditions with this compound.
Table 1: Effect of Solvent on Relative Reaction Rate for a Typical SNAr Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate | Solvent Type |
| Hexane | 1.9 | Very Low | Apolar |
| Toluene | 2.4 | Low | Apolar |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Polar Aprotic |
| Acetone | 21 | Moderate-High | Polar Aprotic |
| Acetonitrile | 37.5 | High | Polar Aprotic |
| Dimethylformamide (DMF) | 38.3 | Very High | Polar Aprotic |
| Dimethyl sulfoxide (DMSO) | 47 | Very High | Polar Aprotic |
| Methanol | 33 | Low | Polar Protic |
| Water | 80 | Very Low | Polar Protic |
Note: Data is generalized based on established principles of SNAr kinetics. Polar aprotic solvents generally favor SNAr reactions.[3][4][5]
Table 2: Relative Reactivity of Nucleophiles in SNAr Reactions
| Nucleophile | General Reactivity | Notes |
| RS⁻ | Very High | Thiols are generally excellent nucleophiles. |
| RO⁻ | High | Alkoxides are strong nucleophiles. |
| R₂NH | Moderate | Secondary amines are good nucleophiles. |
| ArO⁻ | Moderate | Phenoxides are less nucleophilic than alkoxides. |
| N₃⁻ | Moderate | Azide is a good nucleophile. |
| NH₃ | Low | Ammonia is a weaker nucleophile than amines. |
| H₂O | Very Low | Water is a poor nucleophile for SNAr. |
| ROH | Very Low | Alcohols are very weak nucleophiles. |
Note: Reactivity is context-dependent and influenced by steric effects and solvent.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a general guideline for performing an SNAr reaction on a substituted benzaldehyde bearing a leaving group (e.g., a fluoro or chloro substituent).
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile: Add the nucleophile (1.1-1.5 equivalents). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe. If the nucleophile requires deprotonation, it should be pre-treated with a strong base (e.g., NaH) in a separate flask and the resulting solution added to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures, e.g., 60-120 °C, depending on the reactivity of the substrates).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with water and then with brine to remove the high-boiling point solvent (e.g., DMF, DMSO).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.[9]
Protocol 2: Monitoring Reaction Kinetics using UV-Visible Spectroscopy
This protocol describes how to monitor the kinetics of an SNAr reaction, particularly if the product has a different UV-Vis absorption spectrum from the reactants.[10][11][12]
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of the expected product in the reaction solvent.
-
Scan the UV-Vis spectrum to find the λmax where the product absorbs strongly and the starting materials have minimal absorbance.[12]
-
-
Prepare Reactant Solutions:
-
Prepare stock solutions of the this compound derivative and the nucleophile in the chosen reaction solvent at known concentrations.
-
-
Set up the Spectrophotometer:
-
Set the spectrophotometer to kinetics mode and the determined λmax.
-
Use a cuvette with the pure solvent as a blank.
-
-
Initiate the Reaction and Data Collection:
-
In a temperature-controlled cuvette, add the solution of the benzaldehyde derivative.
-
To start the reaction, inject the nucleophile solution, mix quickly, and immediately begin data collection.[12]
-
Record the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance plateaus).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
Using the Beer-Lambert law (A = εbc), convert absorbance values to the concentration of the product.
-
From the concentration versus time data, determine the reaction order and the rate constant (k).
-
Mandatory Visualizations
Caption: Workflow for kinetic analysis using UV-Vis spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Stability of 2-[2-(Dimethylamino)ethoxy]benzaldehyde Schiff Bases
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-[2-(Dimethylamino)ethoxy]benzaldehyde Schiff bases. The stability of these compounds is critically dependent on pH, and this guide addresses common issues encountered during their synthesis, purification, and application.
Troubleshooting Guide
Users may encounter several issues related to the stability of this compound Schiff bases. This guide provides a structured approach to troubleshooting common problems.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of Schiff base during synthesis. | The pH of the reaction medium is too high or too low. | The formation of Schiff bases is often optimal in a slightly acidic to neutral pH range.[1] In highly acidic conditions, the primary amine starting material can be protonated, rendering it non-nucleophilic. In highly basic conditions, the reaction may not be favored. Adjust the pH of the reaction mixture to a range of 4-7. |
| Product decomposes during workup or purification. | Exposure to strongly acidic or basic conditions during extraction or chromatography. | Schiff bases are susceptible to hydrolysis under both strongly acidic and basic conditions.[2] Use neutral or slightly acidic (pH 4-6) aqueous solutions for extraction. For chromatography, use a buffered mobile phase or a non-aqueous system if possible. |
| The purified Schiff base degrades upon storage. | Presence of residual acid or base, or exposure to moisture. | Ensure the final product is free from any acidic or basic residues by washing with neutral water and drying thoroughly. Store the purified Schiff base in a desiccator under an inert atmosphere. |
| Inconsistent results in biological assays. | Hydrolysis of the Schiff base in the assay medium. | The pH of the biological assay medium can significantly impact the stability of the Schiff base. Determine the stability of your compound at the pH of your assay medium. Consider formulating the compound in a vehicle that minimizes exposure to aqueous environments until the point of use. |
| Difficulty in monitoring reaction progress. | Overlapping UV-Vis absorbance spectra of reactants and products. | While UV-Vis spectroscopy is a common method for monitoring Schiff base formation or hydrolysis, spectral overlap can be an issue.[3] Consider using other analytical techniques such as ¹H NMR or FTIR spectroscopy to monitor the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound Schiff bases?
Q2: How do the substituents on the benzaldehyde ring affect the stability of the Schiff base?
A2: The 2-[2-(Dimethylamino)ethoxy] group on the benzaldehyde ring is an electron-donating group. Electron-donating groups can increase the electron density on the imine bond, which may influence its susceptibility to hydrolysis. The overall stability will be a balance of electronic and steric effects.
Q3: Can the tertiary amine in the 2-(Dimethylamino)ethoxy group influence the pH stability?
A3: Yes, the dimethylamino group is basic and can be protonated at acidic pH. This protonation could introduce electrostatic effects that may influence the hydrolysis rate of the nearby imine bond.
Q4: How can I monitor the hydrolysis of my Schiff base?
A4: UV-Visible spectroscopy is a convenient method to monitor the hydrolysis of Schiff bases by observing the change in absorbance at a wavelength where the Schiff base and its hydrolysis products (the aldehyde and amine) have different absorption characteristics.[3][5] ¹H NMR spectroscopy can also be used to follow the disappearance of the imine proton signal and the appearance of the aldehyde proton signal.
Q5: What are the typical products of hydrolysis?
A5: The hydrolysis of a this compound Schiff base will break the imine bond (C=N) to yield the original this compound and the corresponding primary amine.[1]
Experimental Protocols
Protocol 1: Determination of pH-Dependent Stability using UV-Vis Spectroscopy
This protocol outlines a method to determine the rate of hydrolysis of a this compound Schiff base at different pH values.
Materials:
-
This compound Schiff base
-
Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 11)
-
Spectrophotometer-grade solvent (e.g., methanol or ethanol)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare a stock solution of the Schiff base in the chosen organic solvent.
-
For each pH value to be tested, prepare a series of buffer solutions.
-
In a cuvette, add the buffer solution and allow it to equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a small aliquot of the Schiff base stock solution to the cuvette. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to minimize its effect on the pH.
-
Immediately start monitoring the absorbance at the λmax of the Schiff base at regular time intervals.
-
Continue data collection until the absorbance reading stabilizes, indicating the completion of the reaction.
-
The rate of hydrolysis can be determined by plotting the absorbance versus time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics).[6]
Visualizations
pH-Dependent Hydrolysis of a Schiff Base
The following diagram illustrates the general mechanism of acid and base-catalyzed hydrolysis of a Schiff base.
Caption: General mechanism of Schiff base hydrolysis under acidic and basic conditions.
Experimental Workflow for pH Stability Testing
This diagram outlines the steps for determining the pH stability of a Schiff base using UV-Vis spectroscopy.
Caption: Workflow for determining Schiff base stability as a function of pH.
References
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ajol.info [ajol.info]
- 5. youtube.com [youtube.com]
- 6. Automated monitoring the kinetics of homogeneous and heterogeneous chemical processes using a smartphone - PMC [pmc.ncbi.nlm.nih.gov]
How to monitor reaction progress using TLC for benzaldehyde reactions
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor a reaction?
A1: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel on the plate) and a mobile phase (the eluting solvent).[1] As a reaction proceeds, the starting material (e.g., benzaldehyde) is converted into a product. Typically, the product will have a different polarity than the starting material, causing it to travel a different distance up the TLC plate.[2] By spotting the reaction mixture over time, you can visually track the disappearance of the starting material spot and the appearance of the product spot to determine the reaction's progress.[3][4]
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: The goal is to find a solvent system where the starting material and product have distinct and well-separated spots, ideally with Retardation factor (Rf) values between 0.2 and 0.8.[2] A good starting point for benzaldehyde reactions is a non-polar solvent mixed with a slightly more polar one, such as Hexane/Ethyl Acetate or Dichloromethane/Hexane.[5][6] You can adjust the ratio of the solvents to achieve optimal separation; increasing the proportion of the more polar solvent will generally increase the Rf values of your compounds.[4][7]
Q3: How do I visualize the spots on the TLC plate?
A3: Benzaldehyde and many of its derivatives are aromatic and absorb ultraviolet (UV) light. They can often be visualized by shining a UV lamp (254 nm) on the TLC plate, where they will appear as dark spots on a fluorescent green background.[5][8] If compounds are not UV-active or for confirmation, chemical stains can be used. Stains like p-anisaldehyde, 2,4-dinitrophenylhydrazine (DNPH), and potassium permanganate are effective for visualizing aldehydes and related functional groups.[8][9]
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a single lane on the TLC plate where you apply a spot of the starting material and then, directly on top of it, a spot of the reaction mixture.[3][10] This is crucial for confirming the identity of the starting material spot in the reaction lane, especially if the product's Rf is very close to the starting material's Rf.[10] An elongated spot in the co-spot lane can indicate that the two compounds are different but have very similar Rf values.[3]
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction
-
Prepare the Developing Chamber: Pour your chosen solvent system into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber's atmosphere with solvent vapor, then cover it.[5]
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three evenly spaced points on this line for your lanes: Starting Material (SM), Co-spot (CO), and Reaction Mixture (RM).[5]
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of your benzaldehyde starting material solution to the 'SM' mark.
-
Apply another spot of the starting material to the 'CO' mark.
-
Withdraw a small aliquot from your reaction vessel. Apply a spot of this mixture to the 'RM' mark and directly over the starting material spot in the 'CO' lane.[5][10] Ensure spots are small and concentrated.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, making sure the baseline is above the solvent level.[5] Close the chamber and allow the solvent to travel up the plate until the solvent front is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry.[5] Visualize the spots under a UV lamp and circle them with a pencil.[5] If necessary, use a chemical stain for further visualization. The reaction is complete when the starting material spot is absent from the 'RM' lane.
Data Presentation
Table 1: Example Rf Values in Different Solvent Systems
The Retardation factor (Rf) is a ratio, calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[11] Rf values are highly dependent on the specific conditions (plate type, solvent mixture, temperature). This table provides illustrative values.
| Compound | Solvent System (v/v) | Typical Rf Value | Polarity |
| Benzaldehyde | Hexane:Ethyl Acetate (7:3) | ~ 0.64 | Less Polar |
| Benzyl Alcohol | Hexane:Ethyl Acetate (7:3) | ~ 0.35 | More Polar |
| Benzoic Acid | Hexane:Ethyl Acetate (7:3) | ~ 0.10 | Very Polar |
| N-Benzoyl pyrrolidine | Dichloromethane | ~ 0.50[6] | More Polar |
| Benzaldehyde | Dichloromethane | ~ 0.90[6] | Less Polar |
Note: These are example values. Always run your own standards.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible. | Sample concentration is too low.[7][12] | Re-spot the plate multiple times in the same location, allowing the solvent to dry between applications.[7][12] |
| Compound is not UV-active.[7] | Use a chemical visualization stain like p-anisaldehyde, DNPH, or potassium permanganate.[8][9] | |
| Solvent level in the chamber was above the baseline.[12] | Ensure the baseline is always above the solvent level when placing the plate in the chamber. | |
| Spots are streaking or elongated. | Sample is overloaded (too concentrated).[7][12][13] | Dilute your sample before spotting it on the plate.[7] |
| The compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase (0.1-2%).[7] | |
| The sample was not fully dissolved. | Ensure your sample is completely dissolved in the spotting solvent before applying it to the plate. | |
| Rf values are too high (spots near the solvent front). | The mobile phase is too polar.[4][7] | Decrease the proportion of the polar solvent in your mixture (e.g., change from 7:3 to 9:1 Hexane:EtOAc).[7] |
| Rf values are too low (spots near the baseline). | The mobile phase is not polar enough.[4][7] | Increase the proportion of the polar solvent in your mixture (e.g., change from 7:3 to 1:1 Hexane:EtOAc).[7] |
| Spots are not separating. | The polarity of the solvent system is not appropriate. | Try a different solvent system with different polarity characteristics (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol).[12] |
| Solvent front is crooked. | The plate is touching the side of the chamber or the filter paper.[12] | Reposition the plate in the center of the chamber so it does not touch the sides. |
| The bottom edge of the plate is not level. | Ensure the plate rests flat on the bottom of the chamber. |
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Home Page [chem.ualberta.ca]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epfl.ch [epfl.ch]
- 10. How To [chem.rochester.edu]
- 11. Chromatography - RF Values[MarZ Chemistry] [marz-kreations.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. microbiozindia.com [microbiozindia.com]
Technical Support Center: Synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in scaling up this synthesis.
Troubleshooting and Optimization
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, providing potential causes and actionable solutions.
Q1: Why is my reaction yield consistently low?
A1: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Deprotonation of 2-Hydroxybenzaldehyde: The phenolic proton of 2-hydroxybenzaldehyde must be fully removed to form the nucleophilic phenoxide ion.
-
Solution: Ensure the base is of high quality and used in sufficient quantity (typically 1.1-1.5 equivalents). For weaker bases like potassium carbonate, ensure the reaction is heated adequately to drive the deprotonation. Stronger bases like sodium hydride (NaH) can be used, but require strictly anhydrous conditions.
-
-
Poor Quality of 2-(Dimethylamino)ethyl chloride hydrochloride: The alkylating agent can degrade over time. The hydrochloride salt is often used for its stability, but needs to be neutralized in situ or beforehand.
-
Solution: Use a fresh supply of the reagent. If using the hydrochloride salt, ensure a sufficient amount of a tertiary amine (like triethylamine) or an excess of the primary base is used to neutralize the HCl and free the amine for the reaction.
-
-
Suboptimal Reaction Temperature: The reaction may not have enough energy to proceed efficiently, or excessive heat could be causing degradation.
-
Solution: For common base/solvent systems like K₂CO₃ in DMF, a temperature range of 60-90°C is typical. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.
-
-
Presence of Water: Moisture can consume the base and hydrolyze the alkylating agent.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use, especially when employing water-sensitive bases like sodium hydride.
-
Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products?
A2: Impurity generation is a common challenge. The primary side products in this Williamson ether synthesis include:
-
Unreacted 2-Hydroxybenzaldehyde: This is often due to incomplete reaction.
-
Solution: Increase reaction time or temperature, or use a stronger base. Unreacted starting material can typically be removed during workup by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH).
-
-
C-Alkylated Byproduct: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).
-
Solution: The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. Using a phase-transfer catalyst can also improve selectivity for O-alkylation.
-
-
Elimination Product (N,N-Dimethylvinylamine): The basic conditions can promote E2 elimination of HCl from 2-(dimethylamino)ethyl chloride, especially at higher temperatures.
-
Solution: Maintain a moderate reaction temperature. Using a milder base such as potassium carbonate over stronger bases like sodium hydroxide can also reduce the rate of elimination.
-
Q3: How can I improve the efficiency and scalability of the reaction?
A3: For scaling up the synthesis, consider the following strategies:
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve reaction rates and yields. PTC facilitates the transfer of the phenoxide from the solid or aqueous phase to the organic phase where it can react with the alkylating agent. This can allow for the use of less expensive and milder bases like NaOH or K₂CO₃ in a biphasic system (e.g., toluene/water), which simplifies scale-up and reduces the need for anhydrous solvents.
-
Solvent Selection: While DMF and acetonitrile are effective, they can be problematic on a large scale due to their high boiling points and potential for decomposition. Solvents like acetone or methyl ethyl ketone (MEK) can be good alternatives, especially when used with a strong base like potassium carbonate.
-
Reagent Addition: On a larger scale, the reaction can be exothermic. Control the temperature by adding the alkylating agent portion-wise or via a dropping funnel to maintain a steady internal temperature.
Frequently Asked Questions (FAQs)
Q: What is the general reaction scheme for the synthesis of this compound?
A: The most common and direct route is the Williamson ether synthesis. This involves the reaction of 2-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride in the presence of a base. The base deprotonates the hydroxyl group of 2-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile and attacks the 2-(dimethylamino)ethyl chloride in an SN2 reaction to form the desired ether.
Q: What are the key safety precautions for this synthesis?
A: 2-(Dimethylamino)ethyl chloride hydrochloride is harmful if swallowed and can cause skin and eye irritation.[1] It is important to handle it with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. Solvents like DMF are also hazardous and should be handled with care. The reaction may be exothermic, so appropriate temperature control measures should be in place, especially during scale-up.
Q: How can I effectively purify the final product?
A: Purification can be achieved through a combination of techniques:
-
Aqueous Workup: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent like ethyl acetate. Washing the organic layer with a dilute base (e.g., 1M NaOH) will remove unreacted 2-hydroxybenzaldehyde. A subsequent wash with brine will remove residual water-soluble impurities.
-
Distillation: The product is a liquid at room temperature, and vacuum distillation can be an effective method for purification on a larger scale.
-
Column Chromatography: For laboratory-scale purification and to remove closely related impurities, silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent is effective.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes for the Williamson ether synthesis of alkoxybenzaldehydes. The data for the target compound is adapted from a closely related synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde and general knowledge of the Williamson ether synthesis.
Table 1: Reaction Conditions for Alkoxybenzaldehyde Synthesis
| Parameter | Lab Scale (based on para-isomer) | Scale-Up Considerations |
| Starting Material | 2-Hydroxybenzaldehyde | High purity material is crucial |
| Alkylating Agent | 2-(Dimethylamino)ethyl chloride HCl (1.2-1.5 eq) | Ensure accurate stoichiometry |
| Base | K₂CO₃ (1.5-2.0 eq) / Triethylamine (1.0 eq) | Consider cost and handling of base (e.g., NaOH with PTC) |
| Solvent | DMF or Acetonitrile | Consider alternative solvents like MEK for easier removal |
| Temperature | 80-90 °C | Implement controlled heating and cooling systems |
| Reaction Time | 2-8 hours (TLC monitoring) | May be longer due to slower reagent addition |
| Yield (Expected) | 80-90% | Yields may be slightly lower initially on scale-up |
Table 2: Comparison of Base/Solvent Systems
| Base | Solvent | Temperature | Typical Yield | Advantages | Disadvantages |
| K₂CO₃ | DMF | 80-90 °C | High | Good yield, common lab practice | DMF is high boiling and can be difficult to remove |
| NaOH / PTC | Toluene/H₂O | 70-80 °C | High | Low cost, no need for anhydrous solvent | Requires efficient stirring for phase mixing |
| NaH | THF / DMF | Room Temp - 50 °C | Very High | High reactivity, lower temperatures | Requires strictly anhydrous conditions, safety concerns with NaH |
Experimental Protocols
Detailed Protocol for Lab-Scale Synthesis
This protocol is adapted from the synthesis of the para-isomer and is expected to provide good results for the ortho-isomer.
Materials:
-
2-Hydroxybenzaldehyde
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (approx. 10 mL per gram of 2-hydroxybenzaldehyde).
-
Add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq) and triethylamine (1.2 eq) to the stirring mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash with 1M NaOH solution (2 x volume of organic layer) to remove any unreacted 2-hydroxybenzaldehyde.
-
Wash the organic layer with brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for the synthesis.
References
Validation & Comparative
Navigating the Spectral Landscape: A Comparative ¹H NMR Analysis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde and Related Compounds
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone technique for elucidating molecular architecture. This guide provides a detailed comparative analysis of the ¹H NMR spectrum of 2-[2-(Dimethylamino)ethoxy]benzaldehyde against structurally similar alternatives, supported by experimental data and protocols to aid in spectral interpretation and compound characterization.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound can be logically dissected into signals arising from the aromatic protons and the protons of the (dimethylamino)ethoxy side chain. The aldehyde proton is expected to appear as a singlet in the downfield region, typically around 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons will exhibit a complex splitting pattern characteristic of a 1,2-disubstituted benzene ring. The protons of the ethoxy side chain will present as two triplets, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms, respectively, and a singlet for the two methyl groups of the dimethylamino moiety.
Comparative ¹H NMR Data
To substantiate the predicted spectrum, a comparison with experimentally determined ¹H NMR data of structurally related compounds is presented in the table below. The selected compounds are 2-ethoxybenzaldehyde, salicylaldehyde (2-hydroxybenzaldehyde), and benzaldehyde. Additionally, data for N,N-dimethylethanolamine is included to represent the side chain.
| Compound | Aldehyde Proton (CHO) | Aromatic Protons | Ethoxy/Hydroxy/Aminoethoxy Protons | Solvent |
| This compound (Predicted) | ~10.5 (s, 1H) | ~7.8-7.0 (m, 4H) | -OCH₂-: ~4.2 (t, 2H), -CH₂N-: ~2.8 (t, 2H), -N(CH₃)₂: ~2.3 (s, 6H) | CDCl₃ |
| 2-Ethoxybenzaldehyde | 10.52 (s, 1H) | 7.85 (dd, 1H), 7.53 (ddd, 1H), 7.07 (t, 1H), 6.97 (d, 1H) | -OCH₂-: 4.17 (q, 2H), -CH₃: 1.48 (t, 3H) | CDCl₃ |
| Salicylaldehyde (2-Hydroxybenzaldehyde)[1] | 9.9 (s, 1H) | 7.6-7.0 (m, 4H) | -OH: 11.07 (s, 1H) | Not Specified |
| Benzaldehyde[2] | 10.0 (s, 1H) | 7.87 (d, 2H), 7.61 (t, 1H), 7.51 (t, 2H) | - | CDCl₃ |
| N,N-Dimethylethanolamine | - | - | -OCH₂-: ~3.6 (t), -CH₂N-: ~2.4 (t), -N(CH₃)₂: ~2.2 (s) | CDCl₃ |
Experimental Protocols
A general procedure for acquiring ¹H NMR spectra of aromatic aldehydes is as follows:
A solution of the compound (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Logical Workflow for ¹H NMR Spectrum Analysis
The process of analyzing the ¹H NMR spectrum of this compound involves a systematic evaluation of its structural components and their expected spectral signatures. This logical workflow can be visualized as follows:
By following this structured approach and leveraging comparative data, researchers can confidently interpret the ¹H NMR spectrum of this compound and its derivatives, facilitating accurate structural elucidation and advancing drug discovery and development efforts.
References
Interpreting Mass Spectrometry Data: A Comparative Guide for 2-[2-(Dimethylamino)ethoxy]benzaldehyde and Related Compounds
For researchers and professionals in drug development, mass spectrometry stands as a cornerstone analytical technique for molecular characterization. This guide provides a comparative analysis of the mass spectrometry data for 2-[2-(Dimethylamino)ethoxy]benzaldehyde and its structural analogs. Due to the limited availability of direct experimental mass spectra for this compound in public databases, this guide will focus on a predicted fragmentation pattern based on established principles and compare it with the known mass spectrometry data of 2-ethoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
Predicted and Comparative Mass Spectrometry Data
The interpretation of mass spectra hinges on the predictable fragmentation of molecules upon ionization. For this compound, the fragmentation is anticipated to be driven by the presence of the aldehyde, ether, and tertiary amine functionalities. The following table summarizes the predicted major fragments for this compound and compares them with the experimental data for 2-ethoxybenzaldehyde and 4-(dimethylamino)benzaldehyde.
| m/z | Predicted/Observed Ion for this compound | Observed Ion for 2-Ethoxybenzaldehyde | Observed Ion for 4-(Dimethylamino)benzaldehyde |
| 193 | [M] •+ (Molecular Ion) | - | - |
| 150 | - | [M]•+ (Molecular Ion) | - |
| 149 | - | - | [M]•+ (Molecular Ion) |
| 164 | [M - CHO]•+ | - | - |
| 148 | - | - | [M - H]•+ |
| 121 | [M - C4H10N]•+ | [M - C2H5]•+ | - |
| 120 | - | - | [M - CHO]•+ |
| 91 | [C7H7]•+ (Tropylium ion) | [C7H7]•+ (Tropylium ion) | - |
| 72 | [C4H10N]•+ | - | - |
| 58 | [C3H8N]•+ (Base Peak) | - | - |
Data for 2-ethoxybenzaldehyde and 4-(dimethylamino)benzaldehyde sourced from the NIST WebBook.[1][2]
Fragmentation Analysis
The predicted fragmentation of This compound is expected to follow several key pathways:
-
Alpha-cleavage of the side chain: The most favorable fragmentation is anticipated to be the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion at m/z 58 ([CH2=N(CH3)2]+). This fragment is often the base peak in the mass spectra of N,N-dimethylamino compounds.
-
Cleavage of the ether bond: Scission of the ether linkage can occur, leading to fragments corresponding to the benzaldehyde moiety and the dimethylaminoethoxy group.
-
Loss of the formyl group: Similar to other benzaldehydes, the loss of the CHO group (29 Da) from the molecular ion is a probable fragmentation pathway.
-
Formation of the tropylium ion: Rearrangement and fragmentation of the benzene ring can lead to the formation of the tropylium ion at m/z 91.
In comparison, the fragmentation of 2-ethoxybenzaldehyde is dominated by the loss of the ethyl group to form an ion at m/z 121, followed by the loss of carbon monoxide.[1] For 4-(dimethylamino)benzaldehyde , the molecular ion is prominent, and a key fragment results from the loss of a hydrogen atom.[2]
Experimental Protocols
A standard method for analyzing compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Sample Preparation:
-
Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Ensure the sample is free of particulate matter by filtration or centrifugation if necessary.
GC-MS Parameters:
-
Injection: 1 µL of the sample is injected into the GC.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
This protocol provides a general framework; optimization of temperatures and ramp rates may be necessary for specific instruments and to achieve optimal separation and detection.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway for this compound under electron ionization.
Caption: Predicted major fragmentation pathways for this compound.
References
A Comparative Analysis of the Reactivity of Ortho- and Para-Substituted Dimethylaminobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of ortho- and para-substituted dimethylaminobenzaldehydes. Understanding the influence of the dimethylamino group's position on the reactivity of the aldehyde functional group is crucial for optimizing synthetic routes, elucidating reaction mechanisms, and designing novel molecules in medicinal chemistry and materials science. This comparison is supported by established principles of organic chemistry and provides detailed experimental protocols for quantitative analysis.
The Decisive Factors: Electronic vs. Steric Effects
The reactivity of the carbonyl group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Nucleophilic attack is favored when this carbon is more electron-deficient. The position of the electron-donating dimethylamino group significantly influences this electrophilicity through a combination of electronic and steric effects.
Electronic Effects: The dimethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance.
-
Para-dimethylaminobenzaldehyde: In the para isomer, the electron-donating resonance effect is maximized.[1] This effect increases the electron density at the carbonyl carbon, making it less electrophilic and thus, in principle, less reactive towards nucleophiles compared to unsubstituted benzaldehyde. However, this electronic donation also stabilizes the transition state in many reactions. The donor-aromatic-acceptor structure of p-dimethylaminobenzaldehyde contributes to its overall high reactivity in various condensation and oxidation-reduction reactions.[1]
-
Ortho-dimethylaminobenzaldehyde: The electronic effect of the dimethylamino group in the ortho position is also electron-donating through resonance. However, the proximity of the bulky dimethylamino group to the aldehyde functionality introduces significant steric hindrance.
Steric Effects: Steric hindrance plays a crucial role in the reactivity of ortho-substituted compounds. The bulky dimethylamino group in the ortho position physically obstructs the approach of a nucleophile to the carbonyl carbon. This steric impediment can significantly slow down or even prevent reactions that readily occur with the para isomer.
Comparative Reactivity
For instance, in the Knoevenagel condensation, a study on substituted benzaldehydes indicated that the reaction rate is accelerated in the following sequence: ortho < meta < para. This suggests that for dimethylaminobenzaldehyde, the para isomer would be more reactive than the ortho isomer in this type of reaction.
Data Presentation: Predicted Reactivity Trends
| Isomer | Electronic Effect on Carbonyl Carbon | Steric Hindrance at Carbonyl Group | Predicted Relative Reactivity (Nucleophilic Addition) |
| ortho-dimethylaminobenzaldehyde | Electron-donating (destabilizes nucleophilic attack) | High | Low |
| para-dimethylaminobenzaldehyde | Electron-donating (destabilizes nucleophilic attack) | Low | High |
Experimental Protocols
To quantitatively compare the reactivity of ortho- and para-dimethylaminobenzaldehyde, a standardized kinetic experiment is essential. The Knoevenagel condensation with an active methylene compound, such as malononitrile, provides a suitable model reaction that can be monitored spectrophotometrically.
Experimental Protocol: Kinetic Analysis of the Knoevenagel Condensation
Objective: To determine and compare the second-order rate constants for the Knoevenagel condensation of ortho- and para-dimethylaminobenzaldehyde with malononitrile.
Materials:
-
ortho-dimethylaminobenzaldehyde
-
para-dimethylaminobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stirring hotplate and magnetic stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.01 M stock solutions of ortho-dimethylaminobenzaldehyde, para-dimethylaminobenzaldehyde, and malononitrile in absolute ethanol.
-
Prepare a 0.1 M stock solution of piperidine in absolute ethanol.
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the product (the benzylidenemalononitrile derivative), which should be predetermined by running a spectrum of the product.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette the required volumes of the aldehyde stock solution and the malononitrile stock solution to achieve the desired initial concentrations (e.g., 1 x 10⁻⁴ M for each). Add ethanol to a final volume of 2.9 mL.
-
Place the cuvette in the cell holder and allow it to thermally equilibrate.
-
Initiate the reaction by adding 0.1 mL of the piperidine stock solution to the cuvette, quickly mix the contents, and start recording the absorbance at the predetermined λmax as a function of time.
-
Record the absorbance until the reaction is complete (i.e., the absorbance becomes constant).
-
Repeat the experiment for the other isomer under identical conditions.
-
-
Data Analysis:
-
The reaction follows second-order kinetics. The rate constant (k) can be determined from the integrated rate law for a second-order reaction: 1/[A]t = kt + 1/[A]₀, where [A]t is the concentration of the aldehyde at time t, and [A]₀ is the initial concentration.
-
The concentration of the product at any time t can be calculated from the absorbance using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity of the product. The concentration of the reactant aldehyde at time t will be [A]₀ - [Product]t.
-
Plot 1/[A]t versus time. The slope of the resulting straight line will be the second-order rate constant, k.
-
Compare the rate constants obtained for the ortho and para isomers.
-
Mandatory Visualization
Caption: Electronic and steric effects on reactivity.
Conclusion
The reactivity of dimethylaminobenzaldehyde isomers is a clear illustration of the interplay between electronic and steric effects in organic chemistry. While the para-isomer benefits from a strong electron-donating resonance effect that modulates its reactivity, it is generally more reactive in nucleophilic addition reactions due to the absence of steric hindrance around the carbonyl group. In contrast, the ortho-isomer, despite having a similar electronic influence, exhibits significantly lower reactivity in such reactions due to the pronounced steric hindrance imposed by the adjacent dimethylamino group. For synthetic applications requiring nucleophilic attack at the aldehyde, the para-isomer is the more favorable substrate.
References
A Comparative Guide to Purity Analysis of 2-[2-(Dimethylamino)ethoxy]benzaldehyde: HPLC-UV vs. Spectrophotometry
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry for the purity determination of 2-[2-(Dimethylamino)ethoxy]benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds.
This document outlines the experimental protocols for both methods, presents a comparative data summary, and includes workflow diagrams to assist in selecting the most appropriate analytical technique for your research needs.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture. Its high resolution and sensitivity make it an ideal choice for purity analysis and impurity profiling. A stability-indicating HPLC method can separate the main compound from its degradation products and synthesis-related impurities, providing a precise measure of purity.
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a Newcrom R1 or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is suitable for this analysis.
-
Mobile Phase: A mixture of acetonitrile, water, and an acidifier like phosphoric acid or formic acid is recommended. A typical starting gradient could be from a lower to a higher concentration of acetonitrile. For Mass Spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid[1].
-
Flow Rate: A standard flow rate of 1.0 mL/min is generally used.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance. The exact wavelength should be determined by running a UV scan of the compound.
-
Column Temperature: Maintained at a constant temperature, typically around 25-30 °C, to ensure reproducibility.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as methanol or the mobile phase.
-
Create a series of dilutions to establish a calibration curve for linearity assessment.
-
For purity analysis, prepare a sample solution at a known concentration.
-
-
Validation Parameters:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is often demonstrated through forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique compared to HPLC. It is often used for the quantitative analysis of a substance by measuring its absorbance of light. However, its major limitation is the lack of specificity; any substance that absorbs light at the same wavelength as the analyte will interfere with the measurement.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Solvent Selection: A solvent in which the analyte is soluble and that does not absorb in the wavelength range of interest (e.g., methanol, ethanol, or water).
-
Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound.
-
Scan the solution over a range of wavelengths (e.g., 200-400 nm) to determine the λmax.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of the analyte of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it), following the Beer-Lambert Law.
-
-
Sample Analysis:
-
Prepare a solution of the sample at a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the analyte in the sample using the calibration curve. Purity can be calculated based on the expected concentration.
-
Comparison of HPLC-UV and Spectrophotometry
| Feature | HPLC-UV | UV-Vis Spectrophotometry |
| Specificity | High; can separate the analyte from impurities and degradation products. | Low; any substance absorbing at the same wavelength will interfere. |
| Sensitivity | High (typically µg/mL to ng/mL levels). | Moderate (typically mg/mL to µg/mL levels). |
| Quantitative Accuracy | High; provides accurate quantification of the main peak and impurities. | Moderate; accuracy can be affected by interfering substances. |
-
Qualitative Information | Provides retention time, which is a characteristic of the compound. | Provides λmax, which is less specific. | | Complexity & Cost | High; requires specialized equipment and trained personnel. | Low; relatively simple instrumentation and operation. | | Analysis Time | Longer; includes sample preparation, run time, and data analysis. | Shorter; rapid measurements. | | Application | Ideal for purity testing, stability studies, and impurity profiling. | Suitable for quick assays of relatively pure samples where interfering substances are absent. |
Method Selection and Workflow
The choice between HPLC-UV and spectrophotometry depends on the specific requirements of the analysis. For regulatory submissions and in-depth purity analysis, a validated stability-indicating HPLC-UV method is mandatory. For rapid, in-process checks of a known, relatively pure substance, UV-Vis spectrophotometry can be a valuable tool.
Below are diagrams illustrating the experimental workflow for the HPLC-UV method and a decision-making guide for selecting the appropriate analytical technique.
Caption: Experimental workflow for HPLC-UV purity analysis.
Caption: Decision guide for selecting an analytical method.
References
Validating the Structure of a Synthesized 2-[2-(Dimethylamino)ethoxy]benzaldehyde Derivative: A Comparative Guide
For researchers, scientists, and drug development professionals, the unequivocal structural validation of a newly synthesized compound is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of a synthesized 2-[2-(Dimethylamino)ethoxy]benzaldehyde derivative. We present a comparison with its positional isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde, and offer representative experimental data to highlight the utility of each method.
Comparison of Analytical Techniques for Structural Validation
The structural confirmation of a synthesized organic molecule like this compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a comprehensive characterization of the molecule. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation: A Comparative Analysis
Below is a summary of expected and reported spectral data for this compound and its isomer, 4-[2-(Dimethylamino)ethoxy]benzaldehyde.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Reported)
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | 4-[2-(Dimethylamino)ethoxy]benzaldehyde (Reported Chemical Shift, δ ppm) |
| Aldehyde Proton (-CHO) | ~10.3 | 9.88 |
| Aromatic Protons | ~6.9 - 7.8 (multiplet) | 6.99 (d), 7.83 (d) |
| Methylene Protons (-OCH₂-) | ~4.2 | 4.16 (t) |
| Methylene Protons (-NCH₂-) | ~2.8 | 2.76 (t) |
| Methyl Protons (-N(CH₃)₂) | ~2.3 | 2.32 (s) |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted)
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | 4-[2-(Dimethylamino)ethoxy]benzaldehyde (Predicted Chemical Shift, δ ppm) |
| Aldehyde Carbon (-CHO) | ~192 | ~191 |
| Aromatic Carbon (-C-O) | ~160 | ~164 |
| Aromatic Carbons | ~113 - 136 | ~114 - 132 |
| Methylene Carbon (-OCH₂-) | ~66 | ~66 |
| Methylene Carbon (-NCH₂-) | ~58 | ~58 |
| Methyl Carbons (-N(CH₃)₂) | ~45 | ~45 |
Table 3: Comparative Mass Spectrometry Data
| Analysis | This compound | 4-[2-(Dimethylamino)ethoxy]benzaldehyde |
| Molecular Formula | C₁₁H₁₅NO₂ | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol [1] | 193.24 g/mol [2][3] |
| Expected [M+H]⁺ | 194.1176 | 194.1176 |
Table 4: Comparative FTIR Spectroscopy Data (Predicted)
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | 4-[2-(Dimethylamino)ethoxy]benzaldehyde (Expected Wavenumber, cm⁻¹) |
| C-H stretch (aromatic) | ~3100-3000 | ~3100-3000 |
| C-H stretch (aliphatic) | ~2980-2850 | ~2980-2850 |
| C=O stretch (aldehyde) | ~1700-1680 | ~1700-1680 |
| C=C stretch (aromatic) | ~1600-1450 | ~1600-1450 |
| C-O stretch (aryl ether) | ~1250 | ~1250 |
| C-N stretch (amine) | ~1200-1020 | ~1200-1020 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans, pulse width, and acquisition time.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.
-
Data Acquisition: Acquire the ¹³C NMR spectrum. Proton decoupling is commonly used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.
-
Data Processing: The FID is processed similarly to ¹H NMR. Chemical shifts are referenced to the deuterated solvent signal.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed in the instrument, and the infrared spectrum is recorded.
-
Data Analysis: The spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to specific functional groups in the molecule.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized organic compound.
Caption: A logical workflow for the structural validation of a synthesized compound.
References
Comparative Analysis of 13C NMR Chemical Shifts for 2-[2-(Dimethylamino)ethoxy]benzaldehyde and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This comparison is valuable for researchers in fields such as medicinal chemistry and materials science, where understanding the electronic environment of carbon atoms is crucial for structure elucidation, verification, and predicting chemical reactivity. The inclusion of detailed experimental protocols and a workflow diagram for ¹³C NMR spectroscopy further supports the practical application of this data.
Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹³C NMR chemical shifts for 2-[2-(Dimethylamino)ethoxy]benzaldehyde and the experimental values for its structural analogs. Chemical shifts (δ) are reported in parts per million (ppm).
| Carbon Atom | This compound (Predicted) | 2-Methoxybenzaldehyde (Experimental)[1] | 2-Hydroxybenzaldehyde (Salicylaldehyde) (Experimental) | Benzaldehyde (Experimental)[2] |
| C=O | 191.5 | 189.0 | 196.6 | 192.3 |
| C1 (C-CHO) | 125.2 | 124.1 | 120.9 | 136.5 |
| C2 (C-OR) | 160.8 | 161.5 | 161.3 | 129.7 |
| C3 | 114.1 | 112.6 | 117.7 | 129.0 |
| C4 | 136.2 | 136.4 | 136.1 | 134.4 |
| C5 | 121.5 | 120.5 | 119.4 | 129.0 |
| C6 | 128.9 | 127.7 | 133.4 | 129.7 |
| O-CH₂ | 66.5 | 55.8 (O-CH₃) | - | - |
| N-CH₂ | 58.0 | - | - | - |
| N-(CH₃)₂ | 45.8 | - | - | - |
Disclaimer: The chemical shifts for this compound are predicted using computational methods and should be confirmed by experimental data.
Experimental Protocols
A general protocol for acquiring a standard ¹³C NMR spectrum is outlined below. Parameters may require optimization based on the specific instrument, sample concentration, and the relaxation times of the carbon nuclei.
1. Sample Preparation:
-
Dissolve 10-50 mg of the solid sample or 20-100 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
The choice of solvent is critical and should dissolve the sample completely.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.
-
Tune and match the ¹³C probe to the correct frequency.
3. Data Acquisition:
-
A standard ¹³C NMR experiment is typically a one-pulse experiment with proton decoupling.
-
Key Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse is often used to allow for a shorter relaxation delay.
-
Spectral Width: A typical spectral width for ¹³C NMR is around 200-250 ppm.
-
Acquisition Time: Usually set between 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.0 ppm).
-
Integrate the peaks if quantitative analysis is required (note that standard ¹³C NMR is generally not quantitative unless specific parameters are used).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a ¹³C NMR experiment.
Caption: General workflow for a ¹³C NMR experiment.
References
Gas chromatography-mass spectrometry (GC-MS) of benzaldehyde compounds
A comprehensive guide to the analysis of benzaldehyde compounds utilizing Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative overview of methodologies and performance metrics. This guide is intended for researchers, scientists, and professionals in drug development seeking to employ GC-MS for the accurate quantification and identification of benzaldehyde and related compounds.
Comparative Performance of GC-MS Methods for Benzaldehyde Analysis
The selection of an appropriate Gas Chromatography-Mass Spectrometry (GC-MS) method is critical for the reliable analysis of benzaldehyde compounds. The following table summarizes the quantitative performance of various GC-MS methods, providing a baseline for comparison.
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | GC-QTOF MS | Capillary GC-FID | GC-MS |
| Column | Information not available | OV-101 coated fused silica capillary column (25 m x 0.53 mm i.d., 0.5 µm film)[1] | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[2] |
| Limit of Detection (LOD) | 0.01 mg/L[3] | - | Aldehyde-dependent, can reach low ng/L to µg/L levels[2] |
| Limit of Quantification (LOQ) | - | 0.4 µg/ml[1] | Typically in the µg/L range[2] |
| Linearity (R²) | > 0.99[3] | Excellent over 0.5-100 µg/ml[1] | > 0.99[2] |
| Recovery | 87.97% - 103.01%[3] | - | Typically in the range of 80-120%[2] |
| Internal Standard | - | 3-Chlorobenzaldehyde[1] | Stable isotope-labeled internal standards recommended[2] |
Experimental Workflow for GC-MS Analysis of Benzaldehyde
The general workflow for the analysis of benzaldehyde compounds by GC-MS involves several key stages, from initial sample preparation to final data analysis and interpretation. This process is designed to ensure the accurate and reproducible quantification of the target analytes.
Caption: Workflow for the GC-MS analysis of benzaldehyde compounds.
Detailed Experimental Protocols
Reproducible and reliable results in GC-MS analysis are contingent upon detailed and well-defined experimental protocols. The following sections outline typical methodologies for the analysis of benzaldehyde compounds.
Sample Preparation
The method of sample preparation is dependent on the sample matrix. For cleaner matrices, a direct dilution may be adequate.[4] More complex samples may necessitate extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
Solvent Selection : High-purity volatile organic solvents like hexane, dichloromethane, or iso-octane are recommended to prevent interference.[4]
-
Dilution Protocol : A known quantity of the sample is accurately weighed and dissolved in a suitable volatile organic solvent within a volumetric flask. Serial dilutions may be necessary to bring the analyte concentration within the instrument's calibration range.[4] A typical concentration for GC-MS analysis is approximately 10 µg/mL.[4]
-
Derivatization : To enhance the volatility and/or ionization efficiency of aldehydes, a derivatization step is often employed.[2] Common derivatizing agents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) and 2,4-dinitrophenylhydrazine (DNPH).[2] For instance, the sample can be incubated with a PFBHA solution at 60°C for one hour to form PFBHA-oxime derivatives, which are then extracted with hexane for GC-MS analysis.[2]
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC) System :
-
Column : A DB-5ms (30 m x 0.25 mm, 0.25 µm) or an equivalent column is commonly used.[2] Another option is an OV-101 coated fused silica capillary column (25 m x 0.53 mm i.d., 0.5 µm film).[1]
-
Inlet Temperature : 250°C.[2]
-
Injection Volume : 1 µL in splitless mode.[2]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[2]
-
Oven Temperature Program : An example program is to hold the temperature at 80°C for 2 minutes and then ramp up to 260°C over 14 minutes.[5] Another program involves holding at 100°C for 5 minutes, followed by a ramp of 10°C/min to 300°C, held for 10 minutes.
-
-
Mass Spectrometer (MS) System :
-
Ionization Mode : Electron Ionization (EI) at 70 eV is typical.[2]
-
Mass Range : A scan range of m/z 50-550 is common for qualitative analysis.[2]
-
Data Acquisition : For quantitative analysis, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity.[2] For benzaldehyde, the molecular ion (m/z 106) and fragment ions (e.g., m/z 105, 107) can be monitored.
-
Data Analysis and Quantification
Quantitative analysis is achieved by constructing a calibration curve from standard solutions of known concentrations.[4] The peak area of a characteristic ion fragment for each compound is used for quantitation.[3] The response of the MS signal should exhibit a good linear relationship with the corresponding mass concentrations, with linear regression coefficients (R²) typically greater than 0.99.[3] The use of an internal standard, such as 3-chlorobenzaldehyde or a stable isotope-labeled analog, is recommended to improve accuracy and precision.[1][2]
References
- 1. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Benzaldehyde Derivatizing Agents for Analytical Applications
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of benzaldehyde is crucial in various analytical contexts, from quality control to biomarker discovery. Direct analysis of benzaldehyde can be challenging due to its volatility and moderate polarity. Derivatization, a process of chemical modification, is a widely employed strategy to enhance its detectability and improve chromatographic performance. This guide provides a side-by-side comparison of common derivatizing agents for benzaldehyde, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific analytical needs.
This comparison focuses on four widely used derivatizing agents: 2,4-Dinitrophenylhydrazine (DNPH), O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), Dansyl hydrazine, and o-Phenylenediamine (OPD). Each reagent offers distinct advantages depending on the analytical platform (e.g., HPLC-UV, GC-MS, HPLC-FLD) and the specific requirements of the assay, such as sensitivity and sample matrix.
Performance Comparison of Benzaldehyde Derivatizing Agents
The selection of a suitable derivatizing agent is a critical step in method development. The ideal reagent should react specifically and completely with benzaldehyde under mild conditions to form a stable derivative that is readily detectable. The following table summarizes the key performance characteristics of the selected derivatizing agents.
| Derivatizing Agent | Analytical Technique | Reaction Time | Derivative Stability | Advantages | Disadvantages |
| 2,4-Dinitrophenylhydrazine (DNPH) | HPLC-UV/Vis, LC-MS | 30-60 minutes | Generally stable, but can be light and temperature sensitive.[1] | Well-established methods, robust, and cost-effective.[2] Forms colored derivatives suitable for UV-Vis detection.[3] | Lower sensitivity compared to fluorescent reagents. Formation of geometric isomers can complicate chromatography.[4] |
| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) | GC-MS, GC-ECD | 30-60 minutes | Stable | Improves volatility and thermal stability for GC analysis.[5][6] High sensitivity, especially with electron capture or mass spectrometric detection.[5] | Can form syn- and anti-oxime isomers, potentially leading to two chromatographic peaks.[5] |
| Dansyl hydrazine | HPLC-FLD, LC-MS | 30-60 minutes | Stable | Forms highly fluorescent derivatives, leading to excellent sensitivity.[7] | Reagent can be expensive. Potential for background fluorescence. |
| o-Phenylenediamine (OPD) | HPLC-UV/FLD, LC-MS | 2-24 hours | Stable | Forms highly conjugated and often fluorescent benzimidazole derivatives. | Longer reaction times compared to other agents.[8] Reaction may yield multiple products.[9] |
Experimental Protocols
Detailed and optimized experimental protocols are essential for achieving reproducible and accurate results. The following sections provide representative methodologies for the derivatization of benzaldehyde with each of the discussed agents.
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis
This protocol describes the formation of a benzaldehyde-2,4-dinitrophenylhydrazone derivative for subsequent analysis by HPLC-UV.[10]
Materials:
-
Benzaldehyde standard solution
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., saturated solution in acetonitrile or prepared in acidic medium)
-
Acetonitrile (HPLC grade)
-
Acid catalyst (e.g., sulfuric acid, hydrochloric acid)
-
Water (HPLC grade)
Procedure:
-
To a known volume of the benzaldehyde sample or standard, add an excess of the DNPH derivatizing solution.
-
Add a small amount of acid catalyst to the mixture.
-
Vortex the mixture and incubate at a controlled temperature (e.g., 40-60°C) for 30-60 minutes.[10]
-
After cooling to room temperature, the reaction mixture can be directly injected into the HPLC system or subjected to a cleanup step if necessary.
-
Analyze the derivative by HPLC with UV detection at approximately 360 nm.[10]
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization for GC-MS Analysis
This protocol outlines the derivatization of benzaldehyde with PFBHA to form a volatile oxime derivative suitable for GC-MS analysis.[5][11]
Materials:
-
Benzaldehyde standard solution
-
PFBHA hydrochloride solution (e.g., 10-15 mg/mL in water or buffer)[12]
-
Organic solvent for extraction (e.g., hexane, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a vial containing the benzaldehyde sample or standard, add the PFBHA solution.
-
Adjust the pH of the mixture to be slightly acidic if necessary.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for 30-60 minutes.
-
After cooling, extract the PFBHA-oxime derivative with an appropriate organic solvent.
-
Dry the organic extract over a drying agent, and then concentrate it if necessary.
-
Analyze the resulting solution by GC-MS.
Dansyl Hydrazine Derivatization for HPLC-FLD Analysis
This protocol describes the formation of a highly fluorescent dansylhydrazone derivative of benzaldehyde for sensitive HPLC analysis with fluorescence detection.
Materials:
-
Benzaldehyde standard solution
-
Dansyl hydrazine solution (e.g., 1 mg/mL in acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Mix the benzaldehyde sample or standard with the dansyl hydrazine solution.
-
Add a catalytic amount of acid to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-60°C) for 30-60 minutes in the dark to prevent photodegradation of the dansyl group.
-
The reaction mixture can then be diluted with the mobile phase and directly injected into the HPLC system.
-
Detect the derivative using a fluorescence detector with excitation and emission wavelengths typically around 340 nm and 520 nm, respectively.
o-Phenylenediamine (OPD) Derivatization
This protocol outlines the synthesis of a benzimidazole derivative from benzaldehyde and o-phenylenediamine.[8][13]
Materials:
-
Benzaldehyde
-
o-Phenylenediamine
-
Solvent (e.g., ethanol, dimethylformamide)
-
Catalyst (e.g., p-toluenesulfonic acid, cupric acetate)[9][13]
Procedure:
-
Dissolve o-phenylenediamine and benzaldehyde in the chosen solvent.
-
Add the catalyst to the reaction mixture.
-
Reflux the mixture or heat at an elevated temperature (e.g., 80-150°C) for a period ranging from 2 to 24 hours, monitoring the reaction by TLC.[8][9][13]
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
-
The purified benzimidazole derivative can be analyzed by HPLC-UV or other suitable techniques.
Visualizing the Derivatization Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of the derivatization process for enhanced analytical detection.
Caption: General experimental workflow for the derivatization of benzaldehyde.
Caption: Decision tree for selecting a suitable benzaldehyde derivatizing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 7. Strategy for characterization and quantification of fatty acids in plasma by parallel d0/d6-dansylhydrazine derivatization combined with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. unitedchem.com [unitedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal of 2-[2-(Dimethylamino)ethoxy]benzaldehyde: A Step-by-Step Guide
The following protocol provides detailed procedures for the safe and compliant disposal of 2-[2-(Dimethylamino)ethoxy]benzaldehyde, ensuring the safety of laboratory personnel and adherence to regulatory standards. This guide is intended for researchers, scientists, and drug development professionals.
Hazard and Safety Information
Prior to handling, it is crucial to be aware of the hazards associated with this compound. This information is summarized from the Safety Data Sheet (SDS).
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Sensitization (Sub-category 1B) | May cause an allergic skin reaction. | P261, P272, P280, P302 + P352, P333 + P313, P363 |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | P301+P312 |
| Skin Irritation (Category 2) | Causes skin irritation.[2][3][4] | P302 + P352, P332 + P313 |
| Eye Irritation (Category 2A/2B) | Causes serious eye irritation.[2][3][4] | P305 + P351 + P338, P337 + P313 |
| Respiratory Irritation | May cause respiratory irritation.[2][4] | P261, P271 |
| Aquatic Hazard (Harmful) | Harmful to aquatic life with long lasting effects.[4] | P273 |
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and dispose of contaminated gloves in accordance with applicable laws.[2]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]
-
Lab Coat: A full-length lab coat should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator.[2]
Step-by-Step Disposal Protocol
This protocol outlines the immediate operational steps for the disposal of this compound.
Step 1: Segregation and Labeling
-
Do not mix this compound with other waste streams.
-
Ensure the waste container is clearly and accurately labeled with the full chemical name: "Waste this compound".
-
If the chemical is in its original container, leave it as is.
Step 2: Container Selection and Sealing
-
Use a chemically compatible and sealable container for the waste. The original container is preferred.
-
Ensure the container is tightly closed to prevent leaks or spills.[3]
-
Store the sealed container in a designated hazardous waste accumulation area.
Step 3: Handling Contaminated Materials
-
Any materials used to clean up spills of this compound (e.g., absorbent pads, contaminated gloves) should be treated as hazardous waste.
-
Place these materials in a sealed, labeled container separate from the primary chemical waste.
-
Contaminated clothing should be removed immediately and washed before reuse.
Step 4: Final Disposal
-
The final disposal of this compound must be conducted through an approved waste disposal plant.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Provide the EHS office with a copy of the Safety Data Sheet and an accurate description of the waste.
-
Waste material must be disposed of in accordance with all national and local regulations.
Emergency Procedures
In the event of accidental exposure or spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Spill: Evacuate the area. For small spills, use an inert, non-combustible absorbent material to contain the spill. Place the absorbed material into a suitable container for disposal.[1] Do not let the product enter drains.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-[2-(Dimethylamino)ethoxy]benzaldehyde
Essential Safety and Handling Guide for 2-[2-(Dimethylamino)ethoxy]benzaldehyde
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring laboratory safety and the integrity of your research.
Chemical and Physical Properties Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 15182-07-7 (hydrochloride salt) |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| Appearance | Not specified (solid or liquid) |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles compliant with ANSI Z87.1 standards are required.[2] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][3] Regularly inspect gloves for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A long-sleeved lab coat is required to protect skin from potential splashes and contact.[3][5] For tasks with a higher splash risk, a chemical-resistant apron over the lab coat is advised.[2] |
| Respiratory | NIOSH-Approved Respirator | All handling of the compound, especially if it is a powder or if aerosols may be generated, must be conducted in a certified chemical fume hood to prevent inhalation.[2][5] If a fume hood is not available or insufficient, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used based on a risk assessment.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic operational plan is crucial for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Fume Hood: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
PPE Check: Before commencing any work, ensure all required PPE is readily available and in good condition.[3]
-
Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and operational.
Handling the Compound
-
Wear Appropriate PPE: Don all PPE as specified in the table above before handling the chemical.[3]
-
Avoid Dust and Aerosol Formation: If handling a solid form, use appropriate tools like spatulas to prevent the generation of dust.[3]
-
Portioning: When transferring the chemical, do so carefully to avoid spills.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to prevent splashing.
Spill Management
-
Evacuate: In the event of a spill, immediately clear the area.[5]
-
Ventilate: Ensure the area is well-ventilated, utilizing the fume hood if the spill is contained within it.[5]
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand to contain the substance.[5]
-
Collection: Carefully collect the absorbed material into a designated and sealed hazardous waste container.[5]
-
Cleaning: Decontaminate the spill area with a suitable solvent followed by soap and water. All cleaning materials must be collected as hazardous waste.[5]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to comply with regulations and protect the environment.
-
Unused Compound: Dispose of any unused or waste this compound as hazardous chemical waste in a clearly labeled and sealed container.[2][7]
-
Contaminated Materials: All materials that have come into contact with the chemical, including gloves, pipette tips, and absorbent pads, must be disposed of in a designated hazardous waste container.[2][5]
-
Solutions: Both aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[2] Do not pour down the drain.[7]
-
Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local regulations.[5][7]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
